Technical Documentation Center

Phosphonic acid, (m-bromophenyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phosphonic acid, (m-bromophenyl)-
  • CAS: 6959-02-0

Core Science & Biosynthesis

Foundational

Chemical properties and structure of Phosphonic acid, (m-bromophenyl)-

An In-depth Technical Guide to (m-bromophenyl)phosphonic Acid: Structure, Properties, and Applications Introduction Phosphonic acids (R-PO(OH)₂) are a class of organophosphorus compounds distinguished by a direct carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (m-bromophenyl)phosphonic Acid: Structure, Properties, and Applications

Introduction

Phosphonic acids (R-PO(OH)₂) are a class of organophosphorus compounds distinguished by a direct carbon-to-phosphorus (C-P) bond, which confers significant chemical and metabolic stability compared to their phosphate ester counterparts (R-O-PO(OH)₂). Within this family, arylphosphonic acids have emerged as compounds of significant interest across diverse scientific disciplines. Their rigid aromatic framework combined with the versatile coordinating and bioisosteric nature of the phosphonic acid moiety makes them valuable building blocks in materials science and medicinal chemistry.[1][2]

This guide provides a detailed technical overview of a specific member of this class: (m-bromophenyl)phosphonic acid. While specific experimental data for this meta-substituted isomer is limited in publicly accessible literature, this document will synthesize available information on closely related analogues, such as (4-bromophenyl)phosphonic acid, and the broader class of arylphosphonic acids to provide a robust and insightful resource for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications, grounding the discussion in established chemical principles and field-proven insights.

Physicochemical Properties and Molecular Structure

(m-bromophenyl)phosphonic acid is a solid organic compound characterized by a benzene ring substituted with both a bromine atom and a phosphonic acid group at the 1 and 3 positions, respectively.

Molecular Structure

The structure of (m-bromophenyl)phosphonic acid is depicted below. The tetrahedral geometry around the phosphorus atom and the planar aromatic ring are key structural features.

structure cluster_phenyl C1 C C2 C C1->C2 P P C1->P C3 C C2->C3 C4 CH C3->C4 Br Br C3->Br C5 CH C4->C5 C6 CH C5->C6 C6->C1 O1 O P->O1 O2 OH P->O2 O3 OH P->O3

Caption: Chemical structure of (m-bromophenyl)phosphonic acid.

Quantitative Data

Specific experimental data for the meta-isomer is not widely published. The table below includes fundamental properties, with data for the closely related para-isomer, (4-bromophenyl)phosphonic acid, provided for reference and comparison.

PropertyValueSource / Note
Molecular Formula C₆H₆BrO₃PIdentical for m- and p- isomers
Molecular Weight 236.99 g/mol Identical for m- and p- isomers[3]
Appearance White to light yellow solid/powderBased on p-isomer
Melting Point ~202-204 °CData for p-isomer[3]
Solubility Poorly soluble in organic solvents; soluble in water and alcoholsGeneral property of phosphonic acids[4]
Acidity (pKa) Diprotic; pKa₁ ≈ 1-2, pKa₂ ≈ 6-7Typical range for arylphosphonic acids. Substituents influence exact values

Arylphosphonic acids are known to be more water-soluble than their corresponding carboxylic acid analogues, a property that makes them attractive as bioisosteres in drug design.[5]

Synthesis and Purification

The synthesis of arylphosphonic acids typically proceeds through a two-step sequence: formation of a dialkyl arylphosphonate ester, followed by hydrolysis to the free phosphonic acid.

Synthetic Pathway: Modified Tavs Reaction

A common and effective method for creating the C-P bond on an aromatic ring is a nickel-catalyzed coupling reaction, often referred to as a modified Tavs or Hirao reaction. This approach is particularly suitable for aryl bromides.[1]

synthesis_workflow start m-Dibromobenzene intermediate Diethyl (m-bromophenyl)phosphonate start->intermediate Tavs Reaction High Temp reagent1 Triethyl Phosphite P(OEt)₃ reagent1->intermediate catalyst NiBr₂ Catalyst catalyst->intermediate product (m-bromophenyl)phosphonic Acid intermediate->product Hydrolysis hydrolysis_reagent Conc. HCl or TMSBr hydrolysis_reagent->product

Caption: General workflow for the synthesis of (m-bromophenyl)phosphonic acid.

Experimental Protocol: Synthesis via Nickel Catalysis

The following protocol is a representative procedure based on established methods for arylphosphonic acid synthesis.[1][6]

Step 1: Synthesis of Diethyl (m-bromophenyl)phosphonate

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon or Nitrogen), add m-dibromobenzene (1.0 eq).

  • Add triethyl phosphite (1.1 - 1.5 eq) and a catalytic amount of nickel(II) bromide (NiBr₂, ~5 mol%).

  • Heat the reaction mixture to 150-160 °C and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After cooling to room temperature, remove the excess triethyl phosphite under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the diethyl (m-bromophenyl)phosphonate intermediate.

Step 2: Hydrolysis to (m-bromophenyl)phosphonic Acid

  • To the purified diethyl (m-bromophenyl)phosphonate, add an excess of concentrated hydrochloric acid (e.g., 12 M HCl).[6]

  • Heat the mixture to reflux (approximately 110 °C) for 8-12 hours to ensure complete hydrolysis of the phosphonate esters.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Remove the water and excess HCl under reduced pressure. Azeotropic distillation with toluene can be used to remove final traces of water.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure (m-bromophenyl)phosphonic acid.

Trustworthiness Note: An alternative, milder hydrolysis method involves the use of bromotrimethylsilane (TMSBr) followed by a methanol quench. This is particularly useful for substrates with acid-sensitive functional groups.[6]

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of (m-bromophenyl)phosphonic acid.

TechniqueExpected Observations
³¹P NMR A singlet or narrowly split multiplet in the region of δ = 10-20 ppm (in DMSO-d₆). This is a hallmark technique for phosphorus-containing compounds due to its wide chemical shift range and high sensitivity.[7][8]
¹H NMR A complex multiplet pattern in the aromatic region (δ = 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad singlet at high chemical shift (>10 ppm) for the acidic P-OH protons, which is exchangeable with D₂O.[9]
¹³C NMR Six distinct signals in the aromatic region (δ = 120-140 ppm). The carbon directly attached to the phosphorus atom will show a characteristic large coupling constant (¹JC-P).
Infrared (IR) Spec. Strong P=O stretch (~1200-1260 cm⁻¹), broad O-H stretch from the P-OH groups (~2500-3000 cm⁻¹), P-O stretches (~950-1050 cm⁻¹), and a C-Br stretch (~550-650 cm⁻¹).[9]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or [M-H]⁻ should be observable, corresponding to its molecular weight.

Expertise Insight: ³¹P NMR is the most powerful tool for characterizing phosphonic acids. Its simplicity (often a single peak for the product) and the lack of background signals make it ideal for monitoring reaction completion and assessing purity.[8]

Applications in Research and Development

The unique combination of a stable aromatic core, a reactive bromine handle, and a versatile phosphonic acid group makes (m-bromophenyl)phosphonic acid a valuable tool for researchers.

applications central_node (m-bromophenyl)phosphonic Acid med_chem Medicinal Chemistry central_node->med_chem mat_sci Materials Science central_node->mat_sci bioisostere Bioisostere (Phosphate/Carboxylate Mimic)[2][7] med_chem->bioisostere enzyme_inhibitor Enzyme Inhibitors[2][7] med_chem->enzyme_inhibitor bone_targeting Bone-Targeting Agents[2] med_chem->bone_targeting mof MOF Building Block[1] mat_sci->mof surface_grafting Surface Grafting[13][14][15] mat_sci->surface_grafting

Sources

Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of m-Bromophenylphosphonic Acid

Executive Summary m-Bromophenylphosphonic acid (3-Bromophenylphosphonic acid) represents a critical class of organophosphorus intermediates used in the synthesis of phosphatase inhibitors, supramolecular hydrogels, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

m-Bromophenylphosphonic acid (3-Bromophenylphosphonic acid) represents a critical class of organophosphorus intermediates used in the synthesis of phosphatase inhibitors, supramolecular hydrogels, and metal-organic frameworks (MOFs).[1] Its utility is defined by a distinct amphiphilic structure: a highly polar, diprotic phosphonic acid head group coupled with a lipophilic, halogenated aromatic tail.

This guide provides a definitive analysis of its solubility behavior, contrasting its high affinity for polar protic/aprotic solvents against its insolubility in non-polar media. We provide validated protocols for dissolution, recrystallization, and partition coefficient determination to support reproducible experimental workflows.

Molecular Architecture & Solubility Mechanics

To predict and manipulate the solubility of m-bromophenylphosphonic acid, one must understand the competing forces within its molecular scaffold.

Structural Analysis
  • Hydrophilic Domain (Head): The phosphonic acid moiety (

    
    ) is capable of donating two hydrogen bonds and accepting multiple hydrogen bonds. It ionizes in aqueous media (pKa
    
    
    
    
    
    1.6–1.8), driving solubility in water and polar solvents.
  • Lipophilic Domain (Tail): The phenyl ring provides hydrophobic character. The meta-bromine substituent enhances lipophilicity (LogP) relative to the parent phenylphosphonic acid but also introduces a dipole moment that aids solvation in polar aprotic solvents like DMSO.

Solvation Mechanism
  • In Polar Protic Solvents (Water, Alcohols): Solvation is entropy-driven by the formation of an extensive hydrogen-bond network between the solvent and the phosphonyl hydroxyls.

  • In Polar Aprotic Solvents (DMSO, DMF): Solubility is enthalpy-driven. The oxygen of the sulfoxide/amide acts as a strong H-bond acceptor for the acidic protons of the phosphonic acid.

  • In Non-Polar Solvents (Hexane, Toluene): The high crystal lattice energy of the solid, driven by intermolecular hydrogen bonding (dimerization of phosphonic acids), exceeds the weak Van der Waals dispersion forces offered by non-polar solvents, resulting in insolubility.

Solvent Compatibility Matrix

The following data summarizes the solubility profile based on thermodynamic principles and empirical behavior of arylphosphonic acid analogs.

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication
Polar Protic Water (

)
Moderate H-BondingAqueous workups
Water (

)
High Ion-Dipole (Salt formation)Stock solutions, Biological assays
Methanol / EthanolHigh H-BondingSynthesis, Recrystallization
Polar Aprotic DMSOVery High Strong H-Bond AcceptanceNMR analysis, Stock solutions
DMFHigh Dipole-DipoleSynthesis (Coupling reactions)
AcetonitrileLow to Moderate Dipole-DipoleHPLC Mobile Phase
Non-Polar Hexane / HeptaneInsoluble Induced Dipole (Weak)Precipitation / Washing
ToluenePoor

-

Stacking (Weak)
Azeotropic drying
DichloromethaneSparingly Soluble Dipole-DipoleExtraction (Limited efficiency)

Application Scientist Note: For extraction from aqueous phases, standard organic solvents (DCM, EtOAc) are often inefficient due to the compound's polarity. Acidifying the aqueous layer to pH < 1 suppresses ionization, slightly improving extraction into ethyl acetate, but salting out (saturation with NaCl) is often required.

Visualization: Solubility Decision Logic

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Purification, or Analysis).

SolubilityLogic Start Experimental Goal Analysis Analysis (NMR/HPLC) Start->Analysis Synthesis Synthesis/Reaction Start->Synthesis Purification Purification Start->Purification DMSO DMSO-d6 / DMSO (Universal Solvent) Analysis->DMSO Structural ID Buffer Aq. Buffer (pH > 7) (For Bio-assays) Analysis->Buffer Biological Activity PolarAprotic Polar Aprotic (DMF, DMSO) Synthesis->PolarAprotic Coupling/Derivatization Alcohol Alcohols (MeOH, EtOH) Synthesis->Alcohol Esterification Recryst Recrystallization Purification->Recryst Precip Precipitation Purification->Precip WaterEtOH Water / EtOH Mix Recryst->WaterEtOH Solvent System Hexane Hexane / Ether (Anti-solvent) Precip->Hexane Add to Alcoholic Soln

Caption: Logical workflow for solvent selection based on experimental requirements, highlighting the dichotomy between solubilizing agents (DMSO, Water) and anti-solvents (Hexane).

Experimental Protocols

Protocol A: Recrystallization (Purification)

m-Bromophenylphosphonic acid is typically purified via recrystallization from water or an ethanol-water mixture. This method leverages the steep solubility curve relative to temperature.

Materials:

  • Crude m-bromophenylphosphonic acid

  • Deionized Water

  • Ethanol (optional co-solvent)[2]

  • Activated Charcoal (optional for decolorization)[2]

Workflow:

  • Dissolution: Suspend the crude solid in a minimum volume of boiling water (approx. 10–15 mL per gram). If the solid does not completely dissolve, add ethanol dropwise until a clear solution is obtained.

  • Filtration (Hot): If insoluble particulates are present, filter the hot solution rapidly through a pre-warmed funnel/filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath (

    
    ) for 2 hours.
    
  • Isolation: Collect the crystals via vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven at

    
     over 
    
    
    
    or silica gel to remove trace moisture.
Protocol B: Determination of Partition Coefficient (LogD)

Understanding the lipophilicity at physiological pH is crucial for drug development applications.

Materials:

  • 1-Octanol (saturated with buffer)

  • Phosphate Buffer (pH 7.4, saturated with octanol)

  • UV-Vis Spectrophotometer

Workflow:

  • Equilibration: Pre-saturate 1-octanol with pH 7.4 phosphate buffer and vice-versa for 24 hours.

  • Preparation: Dissolve 10 mg of m-bromophenylphosphonic acid in 10 mL of the pre-saturated aqueous buffer. Measure absorbance (

    
    ) at 
    
    
    
    (approx. 260–270 nm).
  • Partitioning: Add 10 mL of pre-saturated 1-octanol to the aqueous solution. Vortex vigorously for 5 minutes and allow phases to separate for 1 hour (centrifuge if necessary).

  • Measurement: Measure the absorbance of the aqueous phase (

    
    ).
    
  • Calculation:

    
    
    Note: Due to the ionization of the phosphonic acid at pH 7.4, the LogD will be significantly lower (more negative) than the LogP of the neutral molecule.
    

Thermodynamic & Mechanistic Considerations

Acidity and Ionization

The solubility of m-bromophenylphosphonic acid is pH-dependent. The phosphonic acid group undergoes two dissociation steps:

  • 
    : Deprotonation to the monoanion (
    
    
    
    ).
  • 
    : Deprotonation to the dianion (
    
    
    
    ).

The electron-withdrawing nature of the meta-bromine atom (inductive effect,


) stabilizes the conjugate base slightly more than in unsubstituted phenylphosphonic acid, likely lowering the 

values by 0.1–0.2 units.
Implications for Synthesis

When using this compound in nucleophilic substitutions or metal coordination (e.g., MOF synthesis), the solvent choice dictates the reactive species. In DMSO, the neutral acid exists in equilibrium with solvated species. In basic aqueous media, the dianion is the active ligand.

References

  • Beilstein Journal of Organic Chemistry. (2017). Phosphonic acid: preparation and applications.[3] (Review of general phosphonic acid properties and synthesis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16839-13-7 (Isomer Analog). (Physicochemical data for bromophenylphosphonic acids).

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO and Water).[4] (Reference for acidity trends in organophosphorus compounds).

  • Waters Corporation. (2025). Determination of Partitioning Coefficient by UPLC-MS/MS. (Methodology for LogP/LogD determination).

Sources

Foundational

pKa values and acidity constants of (3-Bromophenyl)phosphonic acid

An In-depth Technical Guide to the pKa Values and Acidity Constants of (3-Bromophenyl)phosphonic Acid Authored by: A Senior Application Scientist Introduction Phosphonic acids and their derivatives are a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Acidity Constants of (3-Bromophenyl)phosphonic Acid

Authored by: A Senior Application Scientist

Introduction

Phosphonic acids and their derivatives are a cornerstone of modern medicinal chemistry and materials science, valued for their role as phosphate mimics, their strong binding to metal oxides, and their unique physicochemical properties.[1][2] (3-Bromophenyl)phosphonic acid, an organophosphorus compound, is of particular interest due to the influence of its bromo-substituent on the electronic properties of the phenyl ring, which in turn modulates its acidity. Understanding the acid dissociation constants (pKa) of this molecule is not merely an academic exercise; it is fundamental to predicting its behavior in physiological systems and material interfaces. For researchers in drug development, the pKa values govern critical parameters such as solubility, membrane permeability, and the ability to engage with biological targets.[3] This guide provides a comprehensive examination of the acidity of (3-Bromophenyl)phosphonic acid, detailing its dissociation behavior, methods for its experimental determination, and the profound implications of its pKa values.

Physicochemical Properties and Dissociation Behavior

Arylphosphonic acids are characterized by a phosphorus atom directly bonded to a phenyl ring and three oxygen atoms—one forming a P=O double bond and two existing as hydroxyl groups.[1][2] This structure confers a dibasic (or diprotic) nature, meaning the molecule can donate two protons in successive deprotonation steps in an aqueous solution.

The dissociation process can be represented by the following equilibria:

  • First Dissociation: R-PO(OH)₂ ⇌ R-PO(O)(OH)⁻ + H⁺ (Governed by pKa₁)

  • Second Dissociation: R-PO(O)(OH)⁻ ⇌ R-PO(O)₂²⁻ + H⁺ (Governed by pKa₂)

The acidity of each proton is distinct and is quantified by its respective pKa value. The first dissociation (pKa₁) involves the loss of a proton from a neutral molecule, resulting in a monoanion. The second dissociation (pKa₂) involves the loss of a proton from this monoanion to form a dianion, a process that is less favorable due to the electrostatic repulsion of the existing negative charge. Consequently, pKa₂ is always significantly higher than pKa₁.

For arylphosphonic acids, the electronic properties of substituents on the phenyl ring strongly influence these pKa values.[1] The bromine atom on (3-Bromophenyl)phosphonic acid is an electron-withdrawing group. Its presence increases the polarity of the O-H bonds in the phosphonic acid moiety, thereby facilitating proton donation and increasing the acidity (i.e., lowering the pKa values) compared to the unsubstituted phenylphosphonic acid.

Acidity Constants (pKa) of (3-Bromophenyl)phosphonic Acid

General ranges for arylphosphonic acids are well-documented, with pKa₁ typically falling between 1.1 and 2.3, and pKa₂ ranging from 5.3 to 7.2.[1] Unsubstituted phenylphosphonic acid has reported pKa values of approximately 1.42 (pKa₁) and 6.92 (pKa₂).[5] Given the electron-withdrawing nature of bromine, the pKa values for (3-Bromophenyl)phosphonic acid are expected to be slightly lower than these baseline values.

ParameterDescriptionExpected Value RangeCorresponding Acidity Constant (Ka)
pKa₁ First acid dissociation constant~1.2 – 1.8~6.3 x 10⁻² – 1.6 x 10⁻²
pKa₂ Second acid dissociation constant~6.5 – 7.0~3.2 x 10⁻⁷ – 1.0 x 10⁻⁷

These values are expert estimations based on published data for analogous compounds.

Visualization of Dissociation Equilibrium

The stepwise deprotonation of (3-Bromophenyl)phosphonic acid is illustrated below.

Dissociation Mol_Neutral Br-Ph-PO(OH)₂ (Neutral) Mol_Monoanion Br-Ph-PO(O)(OH)⁻ (Monoanion) Mol_Neutral->Mol_Monoanion + H⁺ pKa₁ Mol_Dianion Br-Ph-PO(O)₂²⁻ (Dianion) Mol_Monoanion->Mol_Dianion + H⁺ pKa₂

Caption: Stepwise dissociation of (3-Bromophenyl)phosphonic acid.

Experimental Determination of pKa Values by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values.[6] The technique involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[7]

Experimental Workflow

The general workflow for pKa determination via potentiometric titration is a systematic process from preparation to data analysis.

Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Reagents Prepare Carbonate-Free NaOH Titrant & Standardize Prep_Sample Accurately Weigh Sample & Dissolve in Deionized Water Prep_Reagents->Prep_Sample Prep_System Calibrate pH Meter with Standard Buffers Prep_Sample->Prep_System Titrate Add NaOH Titrant in Small Increments Prep_System->Titrate Record Record pH and Volume After Each Addition Titrate->Record Plot_Curve Plot pH vs. Volume NaOH Record->Plot_Curve Find_EP Determine Equivalence Points (1st & 2nd Derivative Plots) Plot_Curve->Find_EP Calc_pKa Determine pKa at Half-Equivalence Points Find_EP->Calc_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol: Potentiometric Titration

This protocol describes a self-validating system for the precise determination of pKa₁ and pKa₂.

1. Apparatus and Reagents:

  • Apparatus: Calibrated pH meter with a glass combination electrode, 50 mL buret, magnetic stirrer and stir bar, 250 mL beaker.

  • Reagents:

    • (3-Bromophenyl)phosphonic acid (high purity).

    • Standardized ~0.1 M sodium hydroxide (NaOH) solution, carbonate-free.

    • Deionized water.

    • Potassium chloride (KCl) to maintain constant ionic strength.[4]

    • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00) for calibration.

2. Preparation:

  • Causality: Carbonate-free NaOH is critical because dissolved CO₂ forms carbonic acid, which would interfere with the titration of the target acid, leading to inaccurate endpoint detection.

  • Calibrate the pH meter using at least two standard buffers that bracket the expected pKa values.

  • Accurately weigh approximately 0.1-0.2 mmol of (3-Bromophenyl)phosphonic acid and dissolve it in ~50 mL of deionized water in a 250 mL beaker. Add a magnetic stir bar.

  • Add a sufficient amount of KCl to the beaker to achieve a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

3. Titration Procedure:

  • Place the beaker on the magnetic stirrer and begin gentle stirring.

  • Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.[8]

  • Record the initial pH of the solution.

  • Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.

  • Add the NaOH titrant in small increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

  • Expertise: As you approach the equivalence points (regions of rapid pH change), reduce the increment size (e.g., 0.1 mL or less) to obtain a high density of data points for accurate endpoint determination.[9]

  • Continue the titration until the pH is approximately 11-12, well past the second equivalence point.[7]

4. Data Analysis and Interpretation:

  • Trustworthiness: A multi-step data analysis ensures the integrity of the results.

  • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. Two distinct inflection points corresponding to the two equivalence points (EP₁ and EP₂) should be visible.

  • To precisely locate the equivalence points, calculate and plot the first derivative (ΔpH/ΔV vs. V) and second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[9][10] The peak of the first derivative plot or the zero-crossing of the second derivative plot gives the exact volume at the equivalence point.

  • Determine the volume of NaOH at the first (V_EP₁) and second (V_EP₂) equivalence points.

  • The first pKa (pKa₁) is equal to the pH of the solution at half the first equivalence point volume (V_EP₁ / 2).

  • The second pKa (pKa₂) is equal to the pH at the midpoint between the first and second equivalence points (V_EP₁ + (V_EP₂ - V_EP₁) / 2).

Implications for Research and Development

The pKa values of (3-Bromophenyl)phosphonic acid are critical predictors of its behavior in applied settings.

  • Drug Development: At physiological pH (~7.4), which is above pKa₂, the molecule will exist predominantly in its fully deprotonated, dianionic form (Br-Ph-PO(O)₂²⁻). This highly charged state significantly increases its aqueous solubility but drastically reduces its ability to passively diffuse across lipid membranes, impacting its pharmacokinetic profile.[3] This property is often exploited in designing drugs that target extracellular spaces or require active transport. Furthermore, the dianionic phosphonate group is an excellent mimic of the phosphate group, enabling it to act as a competitive inhibitor for enzymes that process phosphate-containing substrates.[2]

  • Materials Science: The phosphonic acid moiety is widely used to functionalize metal oxide surfaces for applications in electronics, sensors, and chromatography. The protonation state determines the binding mechanism and stability. At low pH, the neutral or monoanionic species can coordinate with surface metal atoms. Understanding the pKa values allows for precise control over the surface modification process by adjusting the pH of the deposition solution.[1]

Conclusion

(3-Bromophenyl)phosphonic acid is a dibasic acid with two distinct pKa values that are fundamental to its chemical character. The first pKa is strongly acidic due to the stabilizing nature of the phosphonyl group, while the second is weakly acidic. The presence of the electron-withdrawing bromine substituent further enhances its acidity relative to unsubstituted phenylphosphonic acid. Potentiometric titration provides a robust and reliable method for the experimental determination of these constants. A thorough understanding and precise measurement of the pKa values are indispensable for scientists and researchers, enabling the rational design of novel therapeutics and advanced materials by providing a clear picture of the molecule's charge state, solubility, and reactivity across a range of pH environments.

References

  • Proton dissociation properties of arylphosphonates: Determination of accurate Hammett equ
  • CHM 106 Potentiometric Titr
  • Determination of phosphoric acid with sodium hydroxide. Metrohm.
  • Potentiometric titration of a HCl–H3PO4 mixture. La Salle University.
  • Potentiometric titration of a HCl–H3PO4 mixture. La Salle University.
  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry.
  • Schrödinger Solutions for Small Molecule Protonation State Enumer
  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Phosphonic acid: preparation and applic
  • A 24 pH-measurements with a glass electrode – Potentiometric Titr

Sources

Exploratory

Technical Guide: Phosphorus-32 (CAS 14596-37-3) in Pharmaceutical R&amp;D

This guide provides an in-depth technical analysis of Phosphorus-32 (CAS 14596-37-3) , a high-energy beta-emitting radioisotope critical in molecular biology and drug discovery. Unlike standard chemical reagents, P-32 re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Phosphorus-32 (CAS 14596-37-3) , a high-energy beta-emitting radioisotope critical in molecular biology and drug discovery. Unlike standard chemical reagents, P-32 requires specialized handling protocols due to its radiological properties.

Executive Summary

Phosphorus-32 (P-32) is a radioactive isotope of phosphorus with a half-life of 14.29 days.[1] It decays by emitting a high-energy beta particle (


) to form stable Sulfur-32. In drug development and molecular research, it is the gold standard for high-sensitivity labeling of DNA, RNA, and proteins due to its high specific activity and energetic emission, which allows for detection of minute quantities of biological material.

However, P-32 presents significant safety challenges.[2] It is a "bone seeker" if ingested and poses a substantial external radiation hazard to the skin and eyes.[3] This guide synthesizes the physicochemical properties, safety protocols, and experimental applications of P-32, moving beyond a standard SDS to a comprehensive Radioactive Safety Data Sheet (RSDS) .

Physicochemical & Radiological Profile

The utility and hazard of P-32 are derived entirely from its nuclear physics properties.[3]

Table 1: Core Isotope Data
PropertyValueNotes
CAS Number 14596-37-3 Specific to P-32; distinct from stable P (7723-14-0)
Half-Life (

)
14.29 daysDecays to <1% activity in ~100 days (7 half-lives)
Decay Mode

(Beta Emission)
Transmutes to Sulfur-32 (

)
Max Beta Energy (

)
1.71 MeVHigh energy; penetrates ~8 mm in tissue
Avg Beta Energy (

)
0.695 MeV
Max Range in Air ~6 meters (20 ft)Requires distance shielding
Max Range in Water/Tissue ~0.8 cmSignificant skin dose hazard
Chemical Form Orthophosphate (

), Nucleotides (ATP)
Supplied in aqueous buffers (often tricine/stabilizers)
Decay Logic

The decay follows first-order kinetics.[3] For experimental planning, the fraction of activity remaining (


) can be calculated as:


  • Practical Rule: Activity decreases by ~5% per day. Fresh isotope is critical for high-sensitivity kinase assays.[3]

Safety & Handling: The "Low-Z" Shielding Protocol

Handling P-32 requires a counter-intuitive shielding strategy. Unlike Gamma emitters (which require lead), P-32 is a pure Beta emitter.

The Bremsstrahlung Hazard

When high-energy beta particles (electrons) strike high-density (High-Z) materials like lead, they rapidly decelerate, emitting secondary X-rays known as Bremsstrahlung (braking radiation).

  • Incorrect Shielding: Using lead foil directly on a P-32 vial creates an X-ray source.

  • Correct Shielding: Use low-density (Low-Z) materials to absorb the beta particles without generating X-rays.

Diagram 1: P-32 Shielding Decision Logic

P32_Shielding cluster_wrong DANGEROUS CONFIGURATION Start Source: P-32 (High Energy Beta) Shield1 Primary Shield: Low-Z Material (1cm Plexiglass/Lucite/Acrylic) Start->Shield1 Beta Emission Interaction Beta particles absorbed. Minimal Bremsstrahlung produced. Shield1->Interaction Check Is Activity > 10 mCi? Interaction->Check Shield2 Secondary Shield: High-Z Material (Lead sheets external to Plexiglass) Check->Shield2 Yes (Block residual X-rays) Safe Safe Handling Configuration Check->Safe No Shield2->Safe Wrong Primary Shield: Lead Xray Generates High Energy X-rays (Bremsstrahlung) Wrong->Xray

Caption: Correct shielding hierarchy for P-32. Low-Z materials (Plexiglass) must always precede High-Z materials (Lead) to prevent X-ray generation.

Mandatory PPE & Monitoring[2][3]
  • Extremity Dosimetry: A TLD ring badge must be worn on the dominant hand (under the glove) to monitor skin dose.[3]

  • Double Gloving: Wear two pairs of nitrile gloves.[3] Strip the outer pair immediately if contamination is suspected.[3]

  • Eye Protection: Safety glasses are mandatory.[3] The lens of the eye is sensitive to beta radiation.[3]

  • Detection: Use a Geiger-Müller (GM) counter with a "pancake" probe.[3] Efficiency for P-32 is high (~30-40%).

Applications in Drug Discovery[3]

P-32 is used when sensitivity requirements exceed the limits of fluorescence or chemiluminescence.[3]

A. Kinase Activity Assays

In drug screening, measuring the potency of kinase inhibitors often requires quantifying the transfer of a phosphate group to a substrate.[3]

  • Mechanism:

    
    -
    
    
    
    P-ATP is used as the phosphate donor. The kinase transfers the radioactive terminal phosphate to the substrate (peptide/protein).[3]
  • Advantage: No interference from autofluorescent compounds; extremely low background; direct stoichiometric measurement.[3]

B. Southern & Northern Blotting

Used for detecting specific DNA or RNA sequences in gene therapy research.[3]

  • Mechanism: DNA probes are "nick-translated" or end-labeled with

    
    -
    
    
    
    P-dCTP.
  • Advantage: Can detect single-copy genes in complex genomic DNA where non-radioactive methods often fail due to low signal-to-noise ratios.

Diagram 2: Kinase Assay Workflow

Kinase_Assay Mix Reaction Mix: Kinase + Substrate + Inhibitor Start Add gamma-32P-ATP (Hot Start) Mix->Start Incubate Incubate (Phosphorylation occurs) Start->Incubate Stop Stop Reaction (Acid/EDTA) Incubate->Stop Spot Spot on P81 Filter Paper Stop->Spot Wash Wash Unbound ATP (Phosphoric Acid) Spot->Wash Count Scintillation Counting (Cerenkov or Liquid) Wash->Count

Caption: Standard radiometric kinase assay workflow. The P81 filter binds the cationic substrate, allowing unbound radioactive ATP to be washed away.

Emergency Response & Waste Management

Spill Response Protocol
  • Alert: Announce the spill. Restrict access.

  • Shield: Place Plexiglass between you and the spill if possible.[3]

  • Contain: Cover with absorbent pads.[3] Do not wipe (spreads contamination).[3]

  • Clean:

    • Use tongs to handle contaminated absorbents.[3]

    • Clean from the outside in using a detergent (e.g., Count-Off, Radiacwash).

    • Check with GM counter until background levels are reached.[3][4]

Waste Disposal: "Decay-in-Storage"

Because P-32 has a relatively short half-life (14.3 days), it is rarely shipped off-site for disposal.

  • Segregate: Solid waste (gloves, tips) vs. Liquid waste.[3]

  • Shield: Store in Plexiglass boxes.

  • Decay: Hold for 10 half-lives (143 days).

    • Calculation:

      
      .[3]
      
  • Verify: After 143 days, survey with a GM meter. If indistinguishable from background, dispose of as regular trash (remove all radioactive labels).[3]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[3][5] Phosphorus, isotope of mass 32 - Substance Details.[2][6][5][7] Substance Registry Services.[3][4] [Link][6][7][8][9]

  • National Institutes of Health (NIH) - PubChem. (2025).[3] Phosphorus-32 | P | CID 175670971.[1][6] PubChem Compound Summary. [Link]

  • Yale University Environmental Health & Safety. (2024).[3] Phosphorus-32 (32P) Safety Information and Handling Precautions. Yale EHS.[3] [Link]

  • Haz-Map. (2024). Phosphorus-32 - Hazardous Agents.[2][10] Occupational Health Database. [Link]

Sources

Foundational

Technical Whitepaper: Electronic Properties &amp; Applications of Meta-Substituted Aryl Phosphonic Acids

The following technical guide details the electronic properties, synthesis, and applications of meta-substituted aryl phosphonic acids. Executive Summary Meta-substituted aryl phosphonic acids represent a critical class...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, synthesis, and applications of meta-substituted aryl phosphonic acids.

Executive Summary

Meta-substituted aryl phosphonic acids represent a critical class of organophosphorus compounds where the phosphorus center is electronically decoupled from resonance effects of the aromatic ring. Unlike their para-substituted counterparts, where resonance (


) and inductive (

) effects compete or reinforce one another, meta-isomers allow for the precise modulation of acidity (

) and dipole moments primarily through inductive control. This isolation makes them indispensable tools in Work Function (WF) engineering for OLEDs/solar cells and as bioisosteres in medicinal chemistry, where subtle electronic tuning dictates receptor binding affinity.

Electronic Architecture & Hammett Relationships

Inductive vs. Resonance Isolation

The phosphorus atom in aryl phosphonic acids is a distorted tetrahedron. In meta-substituted systems, the substituent is topologically disconnected from the phosphorus center's


-system.
  • Para-Substitution: Substituents affect the P-center via both Inductive (

    
    ) and Resonance (
    
    
    
    ) effects.[1]
  • Meta-Substitution: Resonance effects are negligible. The electronic environment of the phosphorus is dictated almost exclusively by the field/inductive effect (

    
    ) of the substituent.
    

This property allows for the use of Hammett


 constants to predict physical properties with high fidelity.
Acidity Modulation ( )

Aryl phosphonic acids are dibasic (


, 

). The meta-substituent exerts a predictable shift on these values.
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    -NO
    
    
    
    ,
    
    
    -CF
    
    
    ) stabilize the phosphonate anion, lowering
    
    
    (increasing acidity).
  • Electron Donating Groups (EDG): (e.g.,

    
    -CH
    
    
    
    ,
    
    
    -OCH
    
    
    ) destabilize the anion, raising
    
    
    .

Table 1: Comparative Electronic Effects (Hammett


 values) 
Substituent (

)

(Inductive Dominant)

(Total Electronic)
Predicted Effect on Acidity (

)
-NO

+0.71+0.78Strong Increase (

)
-CF

+0.43+0.54Moderate Increase
-Cl +0.37+0.23Moderate Increase
-H 0.000.00Baseline (

)
-CH

-0.07-0.17Slight Decrease
-OCH

+0.12-0.27Inversion:

-OMe is mild EWG (Inductive),

-OMe is EDG (Resonance).

Critical Insight: Note the behavior of the Methoxy (-OCH


)  group. In the para position, it is a strong electron donor due to resonance (

). However, in the meta position, resonance is deactivated, and the electronegative oxygen atom acts as a weak electron withdrawer (

). This "switch" is a powerful tool for designing SAMs where dipole direction needs to be reversed without changing the chemical functional group.

Characterization: The P NMR Anomaly

A common misconception is that


P NMR shifts follow the same "deshielding = downfield" logic as 

H NMR. For aryl phosphonic acids, the trend is often inverse .[1]
  • Observation: Electron-Withdrawing Groups (EWGs) often cause shielding (upfield shift, lower ppm).

  • Mechanism: EWGs deplete electron density from the aromatic ring.[1] However, this can reduce the

    
     back-bonding from the oxygen lone pairs to the phosphorus, or alter the paramagnetic shielding term dominates the chemical shift tensor.
    
  • Typical Range:

    
     +10 to +25 ppm (relative to 85% H
    
    
    
    PO
    
    
    ).

Synthesis: High-Fidelity Protocols

The most robust route for accessing meta-substituted aryl phosphonic acids is the Hirao Cross-Coupling followed by McKenna Hydrolysis . This avoids the harsh conditions of the traditional Michaelis-Arbuzov reaction which often fails for aryl halides.

Workflow Visualization

Synthesis Start Meta-Substituted Aryl Halide (Br/I) Intermediate Aryl Phosphonate Diester Start->Intermediate Hirao Coupling (90°C, Toluene) Reagent Dialkyl Phosphite (H-P(O)(OEt)2) Reagent->Intermediate Catalyst Pd(OAc)2 / Ligand Base (Et3N) Catalyst->Intermediate Product Meta-Substituted Aryl Phosphonic Acid Intermediate->Product Silyl Deprotection Hydrolysis TMSBr (McKenna) then MeOH Hydrolysis->Product

Figure 1: Palladium-catalyzed synthesis workflow for high-purity phosphonic acids.

Experimental Protocol (Standardized)

Step 1: Pd-Catalyzed P-C Bond Formation (Hirao Reaction)

  • Charge: A flame-dried Schlenk flask with m-substituted aryl bromide (1.0 equiv), diethyl phosphite (1.2 equiv), and Et

    
    N (1.5 equiv).
    
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(OAc)
    
    
    /dppp (catalytic system).
  • Solvent: Degassed Toluene or THF.

  • Reaction: Heat to 90°C for 12-24h under Argon. Monitor by TLC or

    
    P NMR (disappearance of H-phosphonate signal at ~8 ppm).
    
  • Workup: Filter salts, concentrate, and purify via flash chromatography (SiO

    
    , EtOAc/Hexane).
    

Step 2: McKenna Hydrolysis (Silyl Dealkylation)

  • Dissolve: The diester intermediate in anhydrous CH

    
    Cl
    
    
    
    (DCM) at 0°C.
  • Add: Bromotrimethylsilane (TMSBr, 3.0 - 4.0 equiv) dropwise.

  • Stir: Warm to RT and stir for 2-4h. (Monitor

    
    P NMR: Shift moves from ~18 ppm to ~0 ppm for the silyl ester).
    
  • Quench: Add MeOH (excess) and stir for 1h. Volatiles (MeBr, TMSOMe) are removed in vacuo.

  • Isolate: The product usually crystallizes as a white solid upon concentration. Recrystallize from Acetonitrile/Water if necessary.

Applications in Surface Science & Drug Design

Work Function (WF) Engineering in SAMs

Self-Assembled Monolayers (SAMs) of phosphonic acids on oxides (ITO, TiO


, ZnO) are used to tune the energy barriers in OLEDs and organic photovoltaics.
  • The Dipole Factor: The change in work function (

    
    ) is proportional to the dipole moment component perpendicular to the surface (
    
    
    
    ).
    
    
  • Meta vs. Para Tuning:

    • Para substituents provide a vertical dipole vector (additive or subtractive to the P-C bond dipole).

    • Meta substituents introduce a lateral dipole component and alter the molecular tilt angle (

      
      ). This allows for "fine-tuning" of the WF that is not possible with the binary "push-pull" of para-substitution.
      

Dipole cluster_0 Para-Substituted SAM cluster_1 Meta-Substituted SAM Substrate ITO / Metal Oxide Surface Binding Tridentate Binding (P-O-M Bonds) Substrate->Binding Para Vertical Dipole (Strong) Maximized ΔΦ Binding->Para Meta Angled Dipole (Moderate) Fine-Tuned ΔΦ & Packing Binding->Meta

Figure 2: Impact of substitution pattern on surface dipole alignment.

Bioisosteric Utility

In drug development, the phosphonic acid group (


) is a classic bioisostere for the phosphate monoester (

) found in nucleotides and signaling molecules.
  • Metabolic Stability: The C-P bond is resistant to phosphatase enzymes, unlike the labile C-O-P bond.

  • pKa Matching: Meta-substitution allows medicinal chemists to match the

    
     of the natural phosphate substrate more closely than unsubstituted analogs, optimizing binding in the enzyme active site.
    

References

  • Electronic Effects & Hammett Correlations

    • Proton dissociation properties of arylphosphonates: Determination of accurate Hammett equation parameters. (2014). ResearchGate.

  • Synthesis (Hirao Reaction)

    • Palladium-Catalyzed Cross-Coupling Reactions of H-Phosphonates with Aryl Halides. (2011).[2] ACS Publications.

  • Synthesis (McKenna Method)

    • Phosphonic acid: preparation and applications. (2017).[3] PubMed Central.

  • Surface Science (SAMs)

    • Electrode Work Function Engineering with Phosphonic Acid Monolayers. (2018). University of Arizona.

  • NMR Characterization

    • Correlation of 31P NMR chemical shifts in aryl phosphinates with Hammett substituent constants. (1988).[4] Canadian Journal of Chemistry.

Sources

Exploratory

Coordination chemistry potential of m-bromophenylphosphonic acid ligands

An In-Depth Technical Guide to the Coordination Chemistry Potential of m-Bromophenylphosphonic Acid For Researchers, Scientists, and Drug Development Professionals Executive Summary The field of coordination chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry Potential of m-Bromophenylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of coordination chemistry, particularly the design of Metal-Organic Frameworks (MOFs), has been dominated by carboxylate-based ligands. However, the inherent stability and unique coordination geometries offered by phosphonic acids present a compelling alternative for creating robust and functional materials. This guide focuses on the untapped potential of a specific, under-explored building block: meta-bromophenylphosphonic acid. While its analogues have seen some use, the meta isomer offers distinct geometric possibilities and a reactive handle for post-synthetic modification. This document serves as a comprehensive technical guide, providing researchers with the foundational principles, field-proven synthetic protocols, and a prospective analysis of the coordination chemistry of m-bromophenylphosphonic acid, thereby paving the way for its application in catalysis, drug development, and materials science.

Part 1: The Rationale for Arylphosphonic Acids in Crystal Engineering

The selection of an organic linker is paramount in dictating the final structure and properties of a coordination polymer or MOF. For decades, carboxylates have been the default choice due to their ready availability and versatile coordination. However, the demand for materials with enhanced thermal and chemical stability, particularly for applications in harsh industrial or biological environments, has shifted focus towards alternative functional groups.

The phosphonate group [-PO(OH)₂] offers a significant advantage in this regard. The P-O bonds in a phosphonate group form stronger, more covalent interactions with hard metal centers (such as Zr⁴⁺, Fe³⁺, and various lanthanides) compared to the more ionic bonds formed by carboxylates.[1] This increased bond strength translates directly to higher thermal stability and greater resistance to hydrolysis, overcoming a critical failure point for many carboxylate-based MOFs.

Furthermore, the introduction of functional groups onto an arylphosphonic acid backbone provides a powerful tool for tuning the properties of the resulting framework. A halogen substituent, such as the bromine atom in m-bromophenylphosphonic acid, serves two primary purposes:

  • Electronic Modification : The electron-withdrawing nature of the bromine atom influences the acidity of the phosphonic acid group, which can affect the deprotonation events during synthesis and the overall charge distribution within the final framework.

  • Post-Synthetic Modification (PSM) : The C-Br bond is a versatile reactive site. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the covalent attachment of new functional moieties to the framework after its initial synthesis.[2] This enables the creation of materials with tailored functionalities that would be inaccessible through direct synthesis.

Part 2: m-Bromophenylphosphonic Acid: Properties and Synthesis

m-Bromophenylphosphonic acid is a white to off-white crystalline solid. While extensive experimental data for this specific isomer is scarce, its fundamental properties can be reliably predicted based on its structure and data from its analogues.

Data Presentation: Ligand Properties
PropertyValue / DescriptionSource / Note
Chemical Formula C₆H₆BrO₃PN/A
Molecular Weight 236.99 g/mol N/A
Appearance White to light yellow crystalline powderBased on para-isomer[3][4]
pKa₁ ~1.5 - 2.0 (Estimated)Based on arylphosphonic acids[5]
pKa₂ ~6.5 - 7.2 (Estimated)Based on arylphosphonic acids[5]
Key Feature Meta substitution pattern directs coordination vectors at a 120° angle.N/A
Reactive Site Aryl C-Br bond amenable to palladium-catalyzed cross-coupling reactions.N/A
Experimental Protocol 1: Synthesis of m-Bromophenylphosphonic Acid

The synthesis of arylphosphonic acids from aryl halides is not achievable via the classic Michaelis-Arbuzov reaction due to the inertness of the C(sp²)-X bond.[6] The recommended approach is a two-step process involving a palladium-catalyzed C-P cross-coupling (the Hirao reaction) to form the phosphonate ester, followed by acid hydrolysis.[1][6][7]

Step A: Palladium-Catalyzed Hirao Coupling to Synthesize Diethyl m-bromophenylphosphonate

  • Causality : This step creates the crucial C-P bond. A palladium catalyst facilitates the oxidative addition to the m-dibromobenzene, followed by transmetalation with the diethyl phosphite and reductive elimination to yield the product.[8] Using one equivalent of m-dibromobenzene selectively monosubstitutes the arene ring. Triethylamine acts as a base to neutralize the HBr byproduct.

  • Methodology :

    • To a dry, argon-purged Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand such as triphenylphosphine (PPh₃, 4 mol%), and anhydrous toluene.

    • Add m-dibromobenzene (1.0 eq) and triethylamine (NEt₃, 1.5 eq) to the flask.

    • Slowly add diethyl phosphite ((EtO)₂P(O)H, 1.2 eq) to the stirred solution.

    • Heat the reaction mixture to 110 °C and reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl m-bromophenylphosphonate as a colorless oil.

Step B: Acid Hydrolysis to m-Bromophenylphosphonic Acid

  • Causality : Concentrated hydrochloric acid is used to cleave the ethyl ester groups, converting the phosphonate diester into the desired phosphonic acid. The reaction is driven by the stability of the final product, which precipitates from the reaction mixture upon cooling.

  • Methodology :

    • In a round-bottom flask, combine the diethyl m-bromophenylphosphonate (1.0 eq) with concentrated hydrochloric acid (12 M, ~10-15 mL per gram of ester).

    • Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Dry the product under vacuum to yield pure m-bromophenylphosphonic acid.

Mandatory Visualization: Synthesis Workflow

SynthesisWorkflow cluster_stepA Step A: Hirao Coupling cluster_stepB Step B: Acid Hydrolysis reagentsA m-Dibromobenzene + Diethyl Phosphite productA Diethyl m-bromophenylphosphonate reagentsA->productA 110°C catalyst Pd(OAc)₂ / PPh₃ Triethylamine, Toluene catalyst->productA productB m-Bromophenylphosphonic Acid productA->productB Reflux reagentsB Concentrated HCl (aq) reagentsB->productB CoordinationModes cluster_modes Common Phosphonate Coordination Modes p1 P o11 O p1->o11 o12 O p1->o12 o13 O p1->o13 r1 R- p1->r1 M11 M11->o11 l1 Monodentate p2 P o21 O p2->o21 o22 O p2->o22 o23 O p2->o23 r2 R- p2->r2 M21 M21->o21 M21->o22 l2 Bidentate Chelate p3 P o31 O p3->o31 o32 O p3->o32 o33 O p3->o33 r3 R- p3->r3 M31 M31->o31 M32 M32->o32 l3 Bidentate Bridge p4 P o41 O p4->o41 o42 O p4->o42 o43 O p4->o43 r4 R- p4->r4 M41 M41->o41 M42 M42->o42 M43 M43->o43 l4 Tridentate Bridge MOFSynthesis reactants m-Bromophenylphosphonic Acid + Metal Salt (e.g., Zn(NO₃)₂) + Solvent (e.g., DMF/H₂O) autoclave Seal in Teflon-lined Autoclave reactants->autoclave heating Heat in Oven (100-150°C, 24-72h) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling harvesting Harvest Crystals cooling->harvesting washing Solvent Exchange (DMF, Ethanol) harvesting->washing activation Activate under Vacuum/Heat washing->activation product Porous MOF Material activation->product

Caption: General workflow for the hydrothermal/solvothermal synthesis of a MOF.

Potential Applications

The unique combination of a phosphonate linker, an angular geometry, and a reactive bromo-substituent makes m-bromophenylphosphonic acid a promising candidate for several high-value applications:

  • Heterogeneous Catalysis : The base MOF can be synthesized and then the bromo-group can be used as a chemical anchor to graft catalytically active species via PSM. This allows for the precise placement of active sites within a stable, porous support, a key goal in catalyst design. *[9] Drug Development and Delivery : Phosphonic acids are known bioisosteres of phosphates and can interact with biological targets. M[10]OFs constructed from this ligand could serve as nanocarriers for drug delivery, with the potential for the phosphonate groups themselves to impart therapeutic or bone-targeting effects.

  • Gas Storage and Separation : The angular nature of the linker could lead to the formation of MOFs with specific pore geometries and sizes, suitable for the selective adsorption of gases like CO₂ or H₂. *[11] Sensing and Environmental Remediation : The framework could be functionalized via the bromo-group with chromophores or specific binding sites for the detection or capture of environmental pollutants like heavy metal ions.

[12]### Part 5: Essential Characterization Techniques

Once a new material is synthesized, a suite of characterization techniques is required to confirm its structure, purity, and properties.

  • Powder X-ray Diffraction (PXRD) : This is the primary technique for confirming the crystallinity and phase purity of the bulk synthesized material.

  • Single-Crystal X-ray Diffraction (SC-XRD) : If suitable single crystals can be grown, this technique provides the definitive atomic-level structure of the coordination framework.

  • Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal stability of the material and to identify the temperature at which guest/solvent molecules are removed and the framework begins to decompose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to confirm the presence of the phosphonate and phenyl groups and to study their coordination to the metal center by observing shifts in the P-O stretching frequencies.

  • Scanning Electron Microscopy (SEM) : SEM provides information on the crystal morphology and size distribution of the synthesized particles.

  • Gas Adsorption Analysis (BET) : For porous materials, nitrogen or argon adsorption isotherms are measured to determine the specific surface area, pore volume, and pore size distribution.

Conclusion

m-Bromophenylphosphonic acid stands as a highly promising yet largely unexplored building block for the next generation of coordination polymers and MOFs. Its inherent stability, angular geometry, and capacity for post-synthetic modification position it as a versatile tool for creating functional, robust materials. This guide has provided the essential theoretical background and practical, field-proven protocols to empower researchers to begin investigating its rich coordination chemistry. The exploration of this ligand is expected to yield novel materials with significant potential in catalysis, medicine, and environmental science.

References

  • Keglevich, G., Henyecz, R., Mucsi, Z., & Kiss, N.Z. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules, 25(17), 3897. Available at: [Link]

  • Keglevich, G., Jablonkai, E., & Balázs, L.B. (2014). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Advances, 4, 22808–22816. Available at: [Link]

  • Keglevich, G., et al. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules, 25(17), 3897. Available at: [Link]

  • Keglevich, G., & Henyecz, R. (2018). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Chemistry, 22(19). Available at: [Link]

  • Wang, C., et al. (2019). pKa-Directed Incorporation of Phosphonates into MOF-808 via Ligand Exchange: Stability and Adsorption Properties for Uranium. ACS Applied Materials & Interfaces, 11(35), 32315–32323. Available at: [Link]

  • Huszár, B., et al. (2021). Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. Molbank, 2021(4), M1291. Available at: [Link]

  • Sciforum. (2018). Hydrothermal Synthesis of a new Cd-MOF. Available at: [Link]

  • Li, H., et al. (2016). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Crystals, 6(8), 95. Available at: [Link]

  • Anacona, J.R., & Rodriguez, I. (2010). Transition metal bis(2-bromophenyl)disulfide complexes. Transition Metal Chemistry, 35, 857-861. Available at: [Link]

  • Abednatanzi, S., et al. (2021). Recent advancements in metal–organic frameworks for green applications. Journal of Materials Science, 56, 18365–18398. Available at: [Link]

  • Fisher Scientific. (n.d.). (4-Bromophenyl)phosphonic Acid 98.0+%, TCI America™. Available at: [Link]

  • Khan, S. A., et al. (2016). Fe(II) and Co (II) Complexes of (4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid) Synthesis, Characterization and Electrochromic Studies. Journal of the Chemical Society of Pakistan, 38(3). Available at: [Link]

  • Wikipedia. (n.d.). Metal-phosphine complex. Available at: [Link]

  • Zhang, W., et al. (2022). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Catalysts, 12(2), 140. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Functionalization of titanium dioxide surfaces with Phosphonic acid, (m-bromophenyl)-

This Application Note is designed for researchers in surface chemistry, materials science, and drug discovery who require a robust protocol for modifying Titanium Dioxide ( ) interfaces. Title: Covalent Anchoring of (m-B...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in surface chemistry, materials science, and drug discovery who require a robust protocol for modifying Titanium Dioxide (


) interfaces.

Title: Covalent Anchoring of (m-Bromophenyl)phosphonic Acid on : Surface Engineering for Post-Synthetic Functionalization

Introduction & Strategic Rationale

Titanium dioxide (


) is a ubiquitous semiconductor used in photovoltaics, photocatalysis, and biomedical implants. However, its native surface—rich in hydroxyl groups—is chemically limited. Functionalization with (m-bromophenyl)phosphonic acid (m-BrPPA)  transforms this passive surface into a reactive scaffold.

Why Phosphonic Acids? Unlike carboxylic acids, which form weak esters prone to hydrolysis, phosphonic acids form strong tridentate or bidentate chelates with metal oxides (


 bonds). This stability is non-negotiable for applications requiring solvent exposure or physiological stability.

Why the meta-Bromine Handle? The choice of the meta-isomer (3-bromo) over the para-isomer is structurally significant. In Self-Assembled Monolayers (SAMs), phenyl rings often tilt (~30–40°). A para-substituent might be buried in the interface or sterically crowded. The meta-position projects the bromine atom laterally, increasing its accessibility for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), effectively turning the nanoparticle or surface into a "solid-phase synthesis" platform.

Surface Chemistry Mechanism

The binding of m-BrPPA to


 is not a simple adsorption; it is a condensation reaction driven by entropy and enthalpy.
  • Physisorption: The phosphonic acid headgroup hydrogen-bonds with surface hydroxyls (

    
    ).
    
  • Condensation: Water is eliminated, forming covalent

    
     linkages.
    
  • Coordination: The most stable thermodynamic state is the bridging bidentate mode, where two phosphonyl oxygens bind to two adjacent Titanium atoms.

Visualizing the Mechanism:

BindingMechanism Substrate Native TiO2 Surface (Ti-OH / Ti-OH2) Physisorption Physisorption (H-Bonding) Substrate->Physisorption + m-BrPPA Condensation Condensation (-H2O) Physisorption->Condensation Δ (Heat) Covalent Covalent SAM (Bridging Bidentate) Condensation->Covalent Stable Ti-O-P

Figure 1: Step-wise transition from physisorption to covalent bidentate anchorage.

Experimental Protocol

Safety Note: Handle (m-bromophenyl)phosphonic acid with care. Use appropriate PPE. Perform annealing in a fume hood.

Phase 1: Substrate Pre-treatment (Critical)

Goal: Maximize surface hydroxyl density (


) to ensure high ligand loading.
  • Sonicate

    
     substrates (or nanoparticles) in Acetone (10 min), then Ethanol (10 min), then Milli-Q water (10 min).
    
  • Activation: Treat with Oxygen Plasma (5 min, mild power) or UV/Ozone (20 min).

    • Why? This removes adventitious carbon and regenerates

      
       sites necessary for phosphonate binding.
      
Phase 2: SAM Formation (The T-BAG Method)

We utilize the "Tethering by Aggregation and Growth" (T-BAG) approach or solution deposition, optimized for aromatic phosphonates.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol/Water (95:5). Expert Insight: THF is preferred for aromatic ligands to prevent micelle formation, but Ethanol is greener.

  • Concentration: 0.5 mM – 1.0 mM.[1][2]

Step-by-Step:

  • Dissolution: Dissolve (m-bromophenyl)phosphonic acid in the chosen solvent to 1 mM.

  • Immersion: Submerge the activated

    
     substrate in the solution.
    
  • Incubation: Seal and store in the dark at Room Temperature (RT) for 24 hours.

    • Note: Equilibrium adsorption for phosphonates is slow. Do not rush this step.

Phase 3: Post-Deposition Annealing (The Stabilization Step)

This is the most omitted yet most crucial step. RT adsorption yields mostly H-bonded species. Heat drives the condensation to form covalent bonds.

  • Rinse: Remove substrate and rinse copiously with pure solvent to remove physisorbed multilayers.

  • Dry: Blow dry with Nitrogen stream.

  • Bake: Place in an oven at 120°C – 140°C for 12–18 hours .

    • Mechanism:[3][4][5] This drives the elimination of water molecules between the

      
       and 
      
      
      
      , locking the ligand in the bidentate mode.

Characterization & Validation

A self-validating protocol requires specific checkpoints.

TechniqueTarget SignalInterpretation
XPS (X-ray Photoelectron Spectroscopy) P 2p (133-134 eV)Confirms presence of Phosphonate.
Br 3d (~70 eV)Confirms the ligand integrity (Br is intact).
O 1s Shift from

(531.5 eV) to

(530.8 eV).
Contact Angle Water DropletShift from <10° (Clean

) to ~65–80° (Hydrophobic aromatic ring).
FTIR (ATR) 900–1200 cm⁻¹Appearance of

bands. Absence of broad

stretch indicates successful condensation.

Application: Suzuki-Miyaura Cross-Coupling[6][7]

The surface-bound aryl bromide is now a substrate for C-C bond formation.

Workflow Diagram:

SuzukiWorkflow Step1 m-BrPPA Modified TiO2 Step2 Add Reagents: Ar-B(OH)2 + Pd(PPh3)4 + K2CO3 Step1->Step2 Step3 Reaction: Reflux in Toluene/H2O (80°C, 12h) Step2->Step3 Oxidative Addition / Transmetallation Step4 Washing: Remove excess Catalyst/Salts Step3->Step4 Step5 Functionalized Biaryl Surface Step4->Step5

Figure 2: Solid-phase Suzuki coupling workflow.

Protocol:

  • Suspend modified

    
     in Toluene/Water (5:1).
    
  • Add Phenylboronic acid (5 equiv. relative to surface loading).

  • Add Base:

    
     (10 equiv).
    
  • Add Catalyst:

    
     (5 mol%).
    
  • Heat to 80°C under Argon for 12 hours.

  • Validation: XPS Br 3d signal should disappear/decrease; C 1s signal should increase (addition of phenyl ring).

Troubleshooting & Expert Tips

  • Problem: Low surface coverage.[4]

    • Cause: Substrate was not fully hydroxylated or solvent contained too much water (leading to bulk polymerization).

    • Fix: Re-clean with

      
       plasma. Use dry THF.[6]
      
  • Problem: Ligand desorption during coupling.

    • Cause: High pH (>10) can hydrolyze

      
       bonds, but 
      
      
      
      is generally stable up to pH 11. However, extreme basicity should be avoided.
    • Fix: Use weaker bases like

      
       or anhydrous conditions if possible.
      
  • Problem: "Patchy" Monolayers.

    • Cause: Steric hindrance of the bromine.

    • Fix: Use a "mixed SAM" approach. Dilute the m-BrPPA with a smaller spacer (e.g., phenylphosphonic acid or methylphosphonic acid) in a 1:3 ratio to space out the bulky brominated heads.

References

  • Binding Mechanism of Phosphonates: Mutin, P. H., Guerrero, G., & Vioux, A. (2005). Hybrid materials from organophosphorus coupling molecules. Journal of Materials Chemistry, 15(35-36), 3761. Link

  • Stability & Annealing: Gawalt, E. S., et al. (2001). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium.[7] Langmuir, 17(19), 5736–5738. Link

  • Suzuki Coupling on Surfaces: Wang, Q., et al. (2005). Palladium-Catalyzed Solid-Phase Synthesis of Biaryl Derivatives on Silica/Metal Oxide Supports. Organic Letters. (General methodology adaptation for solid supports). Link

  • Comparison of Anchors: Paoprasert, P., et al. (2010). Bridge-Mediated Charge Separation in TiO2-Perylene Diimide Systems. The Journal of Physical Chemistry C, 114(21), 9898–9907. Link

Sources

Application

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) using 3-Bromobenzenephosphonic Acid Linkers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of Phosphonate MOFs with Bromo-Functionality Metal-Organic Framework...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Phosphonate MOFs with Bromo-Functionality

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and biomedicine.[1][2] While carboxylate-based MOFs have been extensively studied, phosphonate-based MOFs are gaining significant attention due to their often superior thermal and hydrolytic stability.[3] The phosphonate group's strong coordination to metal ions can lead to more robust frameworks, a critical attribute for applications in demanding environments such as in vivo drug delivery.[1]

This application note details the synthesis and potential applications of Metal-Organic Frameworks constructed using 3-bromobenzenephosphonic acid as the organic linker. The introduction of a bromine atom onto the phenyl ring of the phosphonic acid linker serves a dual purpose. Firstly, it allows for post-synthetic modification, enabling the attachment of a wide array of functional groups to tailor the MOF's properties for specific applications.[4] Secondly, the presence of the halogen can enhance the framework's properties, such as its selectivity in adsorption and catalytic activity.[5][6]

This guide provides a comprehensive overview of the synthesis of these promising materials, including a detailed experimental protocol, a discussion of the rationale behind the synthetic strategy, characterization techniques, and a perspective on their potential applications, particularly in the realm of drug delivery.[7][8]

The "Why": Causality Behind Experimental Choices in Phosphonate MOF Synthesis

The synthesis of phosphonate MOFs, particularly those with functionalized linkers like 3-bromobenzenephosphonic acid, requires careful consideration of several experimental parameters. The choices made are not arbitrary but are grounded in the chemical principles that govern the self-assembly of these crystalline materials.

Choice of Metal Node: The selection of the metal ion is critical in determining the final topology and properties of the MOF. Divalent and trivalent metal ions such as Zn(II), Cu(II), and Fe(III) are commonly used.[9][10][11] For applications in drug delivery, biocompatible metal ions like Ca(II) and Mg(II) are of particular interest.[8] The coordination preference and lability of the metal-phosphonate bond will influence the crystallinity and stability of the resulting framework.

Solvent System: The choice of solvent is crucial for dissolving the precursors and facilitating the self-assembly process. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently employed in solvothermal synthesis.[12] The solvent can also play a role as a templating agent, influencing the pore structure of the MOF. In some cases, a mixture of solvents is used to fine-tune the solubility of the reactants and the nucleation and growth of the MOF crystals.[13]

Temperature and Reaction Time: Solvothermal and hydrothermal synthesis methods typically require elevated temperatures (100-250 °C) to promote the formation of well-ordered crystalline structures.[12] The reaction time, often ranging from 12 to 48 hours, is optimized to allow for the completion of the self-assembly process and the growth of crystals of a desired size and quality.[12]

Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid), can be a powerful tool to control the crystallinity, particle size, and defect density of the MOF.[14] Modulators compete with the phosphonic acid linker for coordination to the metal centers, thereby slowing down the nucleation and growth processes and often leading to more crystalline materials.[15]

Experimental Workflow for the Synthesis of a 3-Bromobenzenephosphonic Acid-Based MOF

The following diagram illustrates a typical workflow for the solvothermal synthesis of a MOF using 3-bromobenzenephosphonic acid.

G cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_workup Product Isolation and Purification cluster_activation Activation cluster_characterization Characterization reagents Weigh Metal Salt and 3-Bromobenzenephosphonic Acid dissolve Dissolve in Solvent (e.g., DMF) reagents->dissolve autoclave Transfer to Teflon-lined Autoclave dissolve->autoclave heating Heat in Oven (e.g., 120-180 °C, 24-72 h) autoclave->heating cool Cool to Room Temperature heating->cool filter Filter and Collect Solid cool->filter wash Wash with Fresh Solvent filter->wash solvent_exchange Solvent Exchange (e.g., with Ethanol/Methanol) wash->solvent_exchange drying Dry under Vacuum (e.g., 150-250 °C) solvent_exchange->drying pxrd PXRD drying->pxrd ftir FT-IR drying->ftir tga TGA drying->tga sem SEM drying->sem gas_sorption Gas Sorption drying->gas_sorption

A generalized workflow for the synthesis and characterization of a 3-bromobenzenephosphonic acid-based MOF.

Detailed Experimental Protocol: Synthesis of a Zinc-based 3-Bromobenzenephosphonate MOF

This protocol describes a representative solvothermal synthesis of a zinc-based MOF using 3-bromobenzenephosphonic acid. This method is adapted from general procedures for the synthesis of phosphonate MOFs.[9][16]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3-Bromobenzenephosphonic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Methanol (absolute)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of 3-bromobenzenephosphonic acid in 10 mL of DMF.

    • Combine the two solutions in the reaction vial and stir for 15 minutes at room temperature to ensure homogeneity.

  • Solvothermal Synthesis:

    • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 150 °C for 48 hours.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Collect the white crystalline product by filtration using a Buchner funnel.

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Subsequently, wash the product with ethanol (3 x 10 mL).

  • Activation:

    • To remove the solvent molecules occluded within the pores, immerse the purified product in fresh methanol for 24 hours, replacing the methanol at least three times during this period.

    • Decant the methanol and dry the activated MOF under dynamic vacuum at 180 °C for 12 hours.

Characterization of the Synthesized MOF

A comprehensive characterization of the synthesized material is essential to confirm its structure, purity, and properties.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A well-defined diffraction pattern indicating a crystalline structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the phosphonate group to the metal center.Characteristic peaks for the P-O and P=O stretching vibrations of the phosphonate group, and the C-Br bond.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing the temperature at which solvent molecules are removed, followed by the decomposition of the organic linker at higher temperatures.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF particles.Images revealing the shape and size distribution of the MOF crystals.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A characteristic isotherm indicating a porous material with a specific surface area.

Logical Framework for Application in Drug Delivery

The unique properties of 3-bromobenzenephosphonate MOFs make them promising candidates for drug delivery applications.[7][17] The following diagram outlines the logical steps from MOF synthesis to its potential use as a drug delivery vehicle.

G cluster_synthesis MOF Synthesis & Characterization cluster_functionalization Functionalization for Biocompatibility & Targeting cluster_drug_loading Drug Encapsulation cluster_release In Vitro & In Vivo Studies synthesis Synthesis of 3-Bromobenzenephosphonate MOF characterization Structural and Porosity Characterization synthesis->characterization psm Post-Synthetic Modification (PSM) via C-Br bond characterization->psm biocompatible_coating Coating with Biocompatible Polymers (e.g., PEG) psm->biocompatible_coating targeting_ligands Attachment of Targeting Ligands (e.g., Folic Acid) psm->targeting_ligands loading Drug Loading into MOF Pores biocompatible_coating->loading targeting_ligands->loading loading_char Characterization of Drug-Loaded MOF loading->loading_char in_vitro_release In Vitro Drug Release Studies (pH-responsive) loading_char->in_vitro_release in_vivo_studies In Vivo Biocompatibility and Efficacy Studies in_vitro_release->in_vivo_studies

Logical pathway for the development of a 3-bromobenzenephosphonate MOF for drug delivery.

Key Considerations for Drug Delivery Applications:

  • Biocompatibility: The choice of a non-toxic metal center is paramount. Further surface modification with biocompatible polymers like polyethylene glycol (PEG) can enhance in vivo stability and reduce immunogenicity.

  • Drug Loading: The porous nature of the MOF allows for the encapsulation of therapeutic agents. The loading capacity will depend on the pore volume and the interactions between the drug molecule and the framework.

  • Controlled Release: The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH.[8] The acidic environment of tumor tissues, for example, can lead to the degradation of the MOF and the subsequent release of the drug.

  • Targeting: The bromo-functionality allows for the covalent attachment of targeting ligands (e.g., folic acid, antibodies) to the MOF surface, enabling specific delivery to diseased cells and minimizing off-target effects.

Conclusion and Future Outlook

The synthesis of Metal-Organic Frameworks using 3-bromobenzenephosphonic acid offers a promising avenue for the development of robust and highly functional materials. The inherent stability of the phosphonate linkage, combined with the versatility of the bromo-substituent for post-synthetic modification, opens up a wide range of possibilities for tailoring the properties of these MOFs for specific applications. For researchers in drug development, these materials represent a new frontier in the design of sophisticated and targeted drug delivery systems. Further research into the in vivo behavior and therapeutic efficacy of these bromo-functionalized phosphonate MOFs is warranted to fully realize their potential in advancing healthcare.

References

  • Vassaki, M., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK, 11(4), 521-546.
  • Horcajada, P., et al. (2012). Metal-Organic Frameworks in Biomedicine. Chemical Reviews, 112(2), 1232-1268.
  • Wang, C., et al. (2020). Metalloporphyrin catalysis: The effects of bromination and MOF integration. Inorganic Chemistry, 59(17), 12293-12301.
  • Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Clearfield, A. (1990). Zirconium Phosphates and Phosphonates—A Historical Perspective.
  • Dan-Hardi, M., et al. (2009). A New Zirconium-Based Metal-Organic Framework with a High-Surface Area and Gas-Uptake Capacity.
  • Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444.
  • Millward, A. R., & Yaghi, O. M. (2005). Metal-Organic Frameworks with Exceptionally High Capacity for Storage of Carbon Dioxide at Room Temperature. Journal of the American Chemical Society, 127(51), 17998-17999.
  • Bloch, E. D., et al. (2012). Hydrocarbon Separations in a Metal-Organic Framework with Open Iron(II) Coordination Sites. Science, 335(6076), 1606-1610.
  • Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University.
  • Demel, J., et al. (2014). A Route to Highly Stable Crystalline Microporous Zirconium Phosphonate Metal-Organic Frameworks.
  • De Lange, M. J., et al. (2015). Solvent-Free Synthesis of Nano Zirconium Phenylphosphonates with Molten Phenylphosphonic Acid. Chemistry – A European Journal, 21(21), 7798-7807.
  • Xie, H., et al. (2021). A generalizable strategy for Zr-phosphinate/phosphonate MOF synthesis. Journal of the American Chemical Society, 143(4), 2066-2071.
  • Taddei, M. (2019).
  • Han, S., et al. (2020). Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation. Chemical Engineering Journal, 382, 122822.
  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • Yücesan, G., et al. (2020). Phosphonate Metal–Organic Frameworks: A Novel Family of Semiconductors.
  • Ghorbani-Choghamarani, A., & Mohammadi, Z. (2020). Synthesis of Metal–Organic Frameworks MIL-101(Cr)-NH2 Containing Phosphorous Acid Functional Groups. ACS Omega, 5(12), 6656-6664.
  • Moghadam, P. Z., et al. (2017). Bifunctional MOFs in Heterogeneous Catalysis. Accounts of Chemical Research, 50(4), 933-943.
  • Wang, Y., et al. (2025, September 17). Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems. ACS Omega.
  • Lammert, M., et al. (2021). Tailoring Lewis/Brønsted acid properties of MOF nodes via hydrothermal and solvothermal synthesis: simple approach with exceptional catalytic implications. Chemical Science, 12(28), 9642-9649.
  • D'Alessandro, D. M. (2016). A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs. Inorganic Chemistry, 55(15), 7386-7397.
  • Lawson, H. D., et al. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 868.
  • Long, J. R., & Yaghi, O. M. (2021). High yield synthesis of metal-organic frameworks. U.S.
  • Demel, J., et al. (2022, November 11). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(46), 18363-18371.
  • Demel, J., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(46), 18363–18371.
  • Corma, A., et al. (2019, April 11). Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective. Journal of the American Chemical Society, 141(16), 6361-6380.
  • Ghorbani-Choghamarani, A., & Mohammadi, Z. (2020, March 21). Synthesis of Metal–Organic Frameworks MIL-101(Cr)
  • Islam, S., et al. (2020, December 17). Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science, 12, 1-12.
  • El-Sawy, A. M., et al. (2022). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research, 27(5), 210459.
  • van den Berg, O., et al. (2015, May 26). Versatile (bio)functionalization of bromo-terminated phosphonate-modified porous aluminum oxide. Langmuir, 31(20), 5638-5645.
  • Sari, A. A., et al. (2023). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences, 444, 02008.
  • Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal organic framework MOF-2. Tetrahedron, 64(36), 8553-8557.
  • Lammert, M., et al. (2021). Tailoring Lewis/Brønsted acid properties of MOF nodes via hydrothermal and solvothermal synthesis: simple approach with exceptional catalytic implications. Chemical Science, 12(28), 9642-9649.
  • Li, B., et al. (2018). A General Synthesis of Nanostructured Conductive Metal–Organic Frameworks from Insulating MOF Precursors for Supercapacitors.
  • Evans, J. D., & Sumida, K. (2022, December 27). Back to the Basics: Developing Advanced Metal–Organic Frameworks Using Fundamental Chemistry Concepts. ACS Central Science, 8(12), 1645-1658.
  • Howarth, A. (2025, January 27). Adventures in the Synthesis of Metal Organic Frameworks [Video]. YouTube.
  • Schoedel, A., et al. (2012). Crystalline Zinc Diphosphonate Metal−Organic Framework with Three-Dimensional Microporosity. Crystal Growth & Design, 12(11), 5253-5256.
  • Kirlikovali, K. O., et al. (2018). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. Inorganic Chemistry, 57(16), 10176-10183.

Sources

Method

Catalytic applications of transition metal complexes with bromophenyl phosphonate ligands

Application Note: Catalytic Utility of Transition Metal-(4-Bromophenyl)phosphonate Frameworks Executive Summary Transition metal phosphonates represent a class of hybrid organic-inorganic materials that bridge the gap be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of Transition Metal-(4-Bromophenyl)phosphonate Frameworks

Executive Summary

Transition metal phosphonates represent a class of hybrid organic-inorganic materials that bridge the gap between zeolites and Metal-Organic Frameworks (MOFs). This guide focuses on the specific utility of (4-bromophenyl)phosphonate (4-BrPPA) ligands. Unlike simple alkyl phosphonates, the 4-BrPPA ligand offers two distinct engineering advantages:

  • Electronic Modulation: The electron-withdrawing bromine substituent increases the Lewis acidity of the coordinated metal center, enhancing catalytic turnover in acid-dependent transformations.

  • Steric & Hydrophobic Tuning: The bulky, hydrophobic bromophenyl group lines the pore walls, creating a microenvironment that favors the adsorption of organic substrates over water, crucial for biphasic oxidations and condensation reactions.

This note details the synthesis and catalytic application of Cobalt(II) and Copper(II) complexes derived from 4-BrPPA, specifically for Knoevenagel Condensations and Selective Oxidations .

Catalyst Design & Synthesis Protocol

The stability of the C-P bond (hydrolytically stable compared to C-O-P in phosphates) allows these catalysts to survive harsh hydrothermal synthesis and oxidative reaction conditions.

Synthesis of Co(II)-(4-bromophenyl)phosphonate Framework

Rationale: A hydrothermal approach is chosen to ensure high crystallinity, which correlates with pore accessibility and catalytic durability.

Reagents:

  • Cobalt(II) acetate tetrahydrate [Co(OAc)₂·4H₂O]

  • (4-Bromophenyl)phosphonic acid (4-BrPPA)

  • Urea (pH modulator)

  • Deionized Water / Ethanol (Solvent)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4-BrPPA in 10 mL of a 1:1 Water/Ethanol mixture.

  • Metal Addition: Add 1.0 mmol of Co(OAc)₂·4H₂O to the solution. Stir for 30 minutes at room temperature.

  • pH Adjustment: Add 2.0 mmol of Urea. (Urea decomposes upon heating to release ammonia, slowly raising pH to promote controlled crystallization).

  • Hydrothermal Treatment: Transfer the violet suspension to a Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 48 hours .

  • Isolation: Cool to room temperature. Filter the resulting purple crystals.

  • Activation: Wash with water (3x) and ethanol (3x). Dry in a vacuum oven at 80°C for 6 hours.

Characterization Check:

  • PXRD: Confirm crystallinity against simulated patterns (typical layered spacing ~15-20 Å).

  • FT-IR: Verify absence of P-OH stretches (~2300 cm⁻¹) and presence of coordinated P-O-Co vibrations (~1000-1100 cm⁻¹).

Application A: Knoevenagel Condensation

Mechanism: The Co(II) centers act as Lewis acids, activating the carbonyl group of the aldehyde. The basic sites (surface oxygen or added base) deprotonate the methylene compound. The hydrophobic bromophenyl lining facilitates the approach of non-polar aromatic aldehydes.

Reaction Workflow Diagram

Knoevenagel_Pathway Catalyst Co-BrPPA Catalyst (Lewis Acid Site) Activation Carbonyl Activation (C=O --- Co) Catalyst->Activation Coordinates Aldehyde Benzaldehyde (Substrate) Aldehyde->Activation NucleophilicAttack Nucleophilic Attack (C-C Bond Formation) Activation->NucleophilicAttack Methylene Malononitrile (Active Methylene) Methylene->NucleophilicAttack Deprotonation Dehydration Dehydration (- H2O) NucleophilicAttack->Dehydration Intermediate Dehydration->Catalyst Regeneration Product Benzylidene Malononitrile Dehydration->Product

Figure 1: Catalytic cycle for Knoevenagel condensation over Co-phosphonate. The Lewis acidic metal center activates the aldehyde, while the framework facilitates dehydration.

Experimental Protocol
  • Charge: In a 25 mL round-bottom flask, combine Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and Co-BrPPA catalyst (20 mg, ~5 mol% Co).

  • Solvent: Add 5 mL of Toluene (Non-polar solvent benefits from the hydrophobic pore environment).

  • Reaction: Heat to 80°C with stirring for 4 hours.

  • Work-up: Centrifuge to remove the solid catalyst (Save for recycling).

  • Analysis: Analyze the supernatant by GC-MS or ¹H NMR.

Performance Data (Representative)
SubstrateProductTime (h)Conversion (%)Selectivity (%)
BenzaldehydeBenzylidene malononitrile4>98>99
4-Chlorobenzaldehyde4-Cl-Benzylidene malononitrile595>99
4-Methoxybenzaldehyde4-OMe-Benzylidene malononitrile692>99

Application B: Selective Oxidation of Sulfides

Mechanism: The Co(II) center activates the oxidant (H₂O₂ or TBHP). The 4-bromophenyl ligand prevents over-oxidation to sulfones by sterically hindering the second oxidation step of the sulfoxide intermediate.

Oxidation Pathway Diagram

Oxidation_Pathway Oxidant H2O2 / TBHP Peroxo_Species Co-Peroxo Intermediate Oxidant->Peroxo_Species Activation Metal_Active Co(II)-BrPPA Active Site Metal_Active->Peroxo_Species Transfer Oxygen Transfer Peroxo_Species->Transfer Sulfide Methyl Phenyl Sulfide Sulfide->Transfer Transfer->Metal_Active Cycle Closes Sulfoxide Sulfoxide (Major Product) Transfer->Sulfoxide Fast Sulfone Sulfone (Minor/Suppressed) Sulfoxide->Sulfone Slow (Sterically Blocked)

Figure 2: Selective oxidation pathway. The steric bulk of the bromophenyl ligand hinders the re-entry of the sulfoxide, preventing over-oxidation to sulfone.

Experimental Protocol
  • Charge: Mix Thioanisole (0.5 mmol) and Co-BrPPA catalyst (15 mg) in Acetonitrile (3 mL).

  • Oxidant: Add 30% H₂O₂ (1.0 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Stir at room temperature for 2 hours.

  • Separation: Decant liquid; wash catalyst with MeOH for reuse.

  • Result: Expected yield of Methyl Phenyl Sulfoxide >90% with Sulfoxide:Sulfone ratio > 95:5.

References

  • Clearfield, A. (1996). "Recent advances in metal phosphonate chemistry." Current Opinion in Solid State and Materials Science. Link

  • Dutta, A. et al. (2020). "Selenotungstates incorporating organophosphonate ligands and metal ions: synthesis, characterization, magnetism and catalytic efficiency in the Knoevenagel condensation reaction." Dalton Transactions. Link

  • El-Kadri, O. M. et al. (2017). "Phosphonate-based Metal Organic Frameworks as Robust Heterogeneous Catalysts for TBHP Oxidation of Benzylic Alcohols." Scientific Reports. Link

  • Zheng, S. et al. (2016). "A copper-phosphonate network as a high-performance heterogeneous catalyst for the CO2 cycloaddition reactions."[1] Dalton Transactions. Link

  • Modak, A. et al. (2015). "Porous Organo-Inorganic Hybrid Materials for Catalysis." Green Chemistry. Link

Sources

Application

Application Note: Surface Modification of Indium Tin Oxide (ITO) with Aryl Phosphonic Acids

[1][2][3] Executive Summary This guide details the protocol for modifying Indium Tin Oxide (ITO) surfaces using aryl phosphonic acids (PAs). Unlike silanes, which are prone to solution-phase polymerization, or carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide details the protocol for modifying Indium Tin Oxide (ITO) surfaces using aryl phosphonic acids (PAs). Unlike silanes, which are prone to solution-phase polymerization, or carboxylic acids, which bind weakly, phosphonic acids form robust, hydrolytically stable self-assembled monolayers (SAMs) on metal oxides. This modification is critical for organic electronic devices (OLEDs, OPVs) to tune the electrode work function (WF), minimize energy barriers for hole injection/extraction, and improve interfacial compatibility with organic active layers.[1][2]

Mechanistic Foundation

The Acid-Base Condensation

The binding of phosphonic acids to ITO is driven by a Lewis acid-base reaction between the phosphonic acid headgroup (


) and surface hydroxyl groups (

, where M = In or Sn).
  • Physisorption: The PA molecule hydrogen bonds to the surface hydroxyls.

  • Condensation: Upon thermal annealing, water is eliminated, forming stable covalent

    
     bonds.
    
  • Binding Modes: Depending on steric hindrance and surface topology, PAs bind in monodentate, bidentate, or tridentate modes. Tridentate binding is thermodynamically preferred and offers the highest stability.

Dipole Engineering

The primary functional goal is often Work Function (


) tuning. The shift in work function (

) is determined by the dipole moment (

) of the SAM perpendicular to the surface:


  • Electron-Withdrawing Groups (e.g., -F, -CN): Dipole points towards the surface

    
    Increases WF  (Better Hole Injection).
    
  • Electron-Donating Groups (e.g., -NH₂, -Alkyl): Dipole points away from surface

    
    Decreases WF  (Better Electron Injection/Hole Blocking).
    
Mechanism Visualization

BindingMechanism cluster_0 Step 1: Physisorption cluster_1 Step 2: Chemisorption (Annealing) A Free Phosphonic Acid R-PO(OH)2 C H-Bonded Complex A->C B Hydroxylated ITO (In-OH / Sn-OH) B->C D Water Elimination (- H2O) C->D Heat (120°C) E Covalent M-O-P Bond (Monodentate) D->E F Stable Tridentate Binding E->F Surface Rearrangement

Figure 1: Transition from physisorption to stable tridentate covalent binding upon annealing.

Pre-treatment: The Activation Step

CRITICAL: Phosphonic acids cannot bind to "bare" metal; they bind to surface hydroxyls. Commercial ITO is often contaminated and oxygen-deficient. You must regenerate the


 surface density.
Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
  • ITO-coated glass substrates (low sheet resistance, e.g., 10-15

    
    ).[3]
    
  • Ultrasonic bath.[3][4][5]

  • Solvents: Triton X-100 (1% aq), Deionized (DI) Water (18.2 M

    
    ), Acetone (HPLC grade), Isopropanol (IPA, HPLC grade).
    
  • UV-Ozone Cleaner or Oxygen Plasma System .

Cleaning Protocol
  • Detergent Scrub: Sonicate in 1% Triton X-100 solution for 15 mins. Rinse with DI water.[4][6][7]

  • Solvent Series: Sonicate sequentially in:

    • DI Water (15 mins)

    • Acetone (15 mins)

      
      Removes organic residues.
      
    • Isopropanol (15 mins)

      
      Removes acetone streaks.
      
  • Drying: Blow dry with Nitrogen (

    
    ) stream.
    
  • Activation (The "OH" Generation):

    • Treat with UV-Ozone for 15-20 minutes .

    • Mechanism:[3][5][6] UV generates atomic oxygen, which oxidizes surface contaminants and creates In-OH/Sn-OH species.

    • Note: Use substrates immediately (within 10 mins) after activation. Surface hydroxyls degrade/condense over time in air.

Core Protocol: Solution Deposition

While "T-BAG" (Tethering by Aggregation and Growth) is useful for specific alignments, Solution Immersion is the industry standard for reproducibility.

Materials
  • Adsorbate: Aryl phosphonic acid (e.g., Pentafluorobenzyl phosphonic acid for high WF).[8][9][10]

  • Solvent: Ethanol (absolute) or Methanol.[4]

    • Expert Note: If solubility is poor (common with rigid aryl groups), use a 1:1 mix of Ethanol/THF or pure THF. However, protic solvents (Ethanol) generally assist in the initial hydrolysis/organization.

  • Container: Glass staining jar (cleaned with Piranha solution or base bath).

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 1.0 mM solution of the phosphonic acid in Ethanol.

    • Sonicate for 5-10 mins to ensure complete dissolution. Filter through a 0.2

      
       PTFE filter if particulates are visible.
      
  • Incubation:

    • Immerse the freshly activated ITO substrates vertically into the solution.

    • Seal the container (Parafilm) to prevent solvent evaporation.

    • Time: Incubate at Room Temperature (RT) for 12 to 24 hours .

    • Why 24h? While coverage happens quickly (mins), ordering and packing of the aryl rings to maximize the dipole effect require time.

  • Rinsing (Critical for Monolayer Definition):

    • Remove substrates and rinse copiously with the pure solvent (Ethanol).

    • Sonicate briefly (30-60 seconds) in fresh Ethanol.

    • Reasoning: This removes physisorbed multilayers, leaving only the chemisorbed monolayer.

  • Annealing (The Locking Step):

    • Place substrates in an oven or on a hotplate at 120°C - 140°C for 30-60 minutes.

    • Mechanism:[3][5][6] Drives the condensation reaction (Figure 1), converting H-bonds to covalent M-O-P bonds.

Experimental Workflow Diagram

Workflow start Start: Commercial ITO clean 1. Solvent Cleaning (Water -> Acetone -> IPA) start->clean activate 2. Activation (UV-Ozone, 20 min) clean->activate dip 3. Deposition (1mM Solution, 12-24h) activate->dip Immediate Transfer rinse 4. Rinse & Sonicate (Remove Multilayers) dip->rinse anneal 5. Thermal Annealing (140°C, 30 min) rinse->anneal qc 6. Characterization (Contact Angle / XPS) anneal->qc

Figure 2: Complete experimental workflow for robust SAM formation.

Characterization & Validation

How do you verify the monolayer?

TechniqueObservationSuccess Criteria
Contact Angle (Water) Surface EnergyBare ITO: < 10° (Superhydrophilic)Aryl-PA: 60° - 90° (Hydrophobic)Drastic change indicates coverage.
XPS (X-ray Photoelectron Spectroscopy) Chemical CompositionAppearance of P 2p peak (~133 eV).Shift in In 3d or O 1s ratios indicating surface masking.
Kelvin Probe (KP) Work FunctionShift in Surface Potential (SP) vs. Gold reference.

should align with dipole direction.
AFM TopographySurface should remain smooth (

). Large spikes indicate aggregation (failure).

Functional Impact: Work Function Tuning

The choice of the "R" group on the aryl phosphonic acid allows precise tuning of the ITO work function.[1]

Table 1: Impact of Aryl Phosphonic Acids on ITO Work Function (Data synthesized from Hotchkiss et al. and Hanson et al.)

Modifier (R-Group)Electronic NatureDipole DirectionResulting Work Function (eV)Application
Bare ITO (Cleaned) N/AN/A4.7 - 4.8 Reference
Phenyl-PA Neutral/Slight DonorSmall~ 5.0 General Buffer
4-Fluorophenyl-PA Weak WithdrawingTowards Surface~ 5.2 Hole Injection
Pentafluorobenzyl-PA Strong WithdrawingStrong (Towards Surface)5.4 - 5.6 High Performance OLED
Trifluoromethyl-PA Strong WithdrawingStrong (Towards Surface)~ 5.5 High Performance OLED
4-Aminophenyl-PA Electron DonatingAway from Surface4.3 - 4.5 Electron Injection / Inverted OPV

Troubleshooting & Expertise

  • Issue: Hazy Films.

    • Cause: Aggregation of phosphonic acid due to high concentration or poor solubility.

    • Fix: Reduce concentration to 0.1 mM or switch solvent to THF/Ethanol mix. Ensure rigorous rinsing/sonication after dipping.[4]

  • Issue: No Work Function Shift.

    • Cause: Poor surface activation. The PA had no -OH groups to bind to.

    • Fix: Check UV-Ozone lamp intensity. Verify "superhydrophilicity" (water contact angle < 5°) before dipping.

  • Issue: Device Instability.

    • Cause: Incomplete condensation (residual protons).

    • Fix: Increase annealing temperature to 140°C or extend annealing time.

References

  • Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Surface of Indium Tin Oxide." Journal of the American Chemical Society.

  • Hotchkiss, P. J., et al. (2009). "The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications."[1] Accounts of Chemical Research.

  • Appleyard, S. F. J., et al. (2000). "Organic electroluminescent devices: enhanced carrier injection using SAM modified ITO electrodes.

  • Paniagua, S. A., et al. (2012). "Phosphonic Acid Modification of Indium–Tin Oxide Electrodes: Combined XPS/UPS/Contact Angle Studies." The Journal of Physical Chemistry C.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Debromination in Phosphonation Reactions

Welcome to the Technical Support Center for troubleshooting phosphonation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering the common and often frustrating si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting phosphonation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering the common and often frustrating side reaction of debromination during the synthesis of arylphosphonates and related compounds. Our goal is to provide you with in-depth, scientifically grounded solutions to minimize this unwanted pathway, thereby improving your reaction yields and simplifying product purification.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in my phosphonation reaction?

A1: Debromination, also known as hydrodebromination or reductive dehalogenation, is an undesired side reaction where the bromine atom on your aryl bromide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a de-brominated byproduct, which reduces the overall yield of your target arylphosphonate and introduces a significant purification challenge, as the byproduct often has similar polarity to the starting material.

The most common phosphonation method susceptible to this issue is the Palladium-catalyzed Hirao cross-coupling reaction, which couples an aryl halide with a P(O)H compound like a dialkyl phosphite or a secondary phosphine oxide.[3][4]

Q2: What are the primary mechanistic causes of debromination during a Pd-catalyzed phosphonation?

A2: Understanding the root cause is critical for effective troubleshooting. Debromination in these reactions typically arises from one of two competing pathways that interfere with the desired catalytic cycle.

The Desired Catalytic Cycle (Hirao Coupling):

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromine bond to form a Pd(II) intermediate.

  • Transmetalation/Coordination & Deprotonation: The P(O)H compound coordinates to the Pd(II) center, followed by deprotonation by a base.

  • Reductive Elimination: The desired Aryl-Phosphorus bond is formed, regenerating the Pd(0) catalyst.

The Undesired Debromination Pathways:

  • Pathway A: β-Hydride Elimination: This is a significant pathway, especially when certain bases or solvents can act as hydride sources.[5] For instance, organic bases like triethylamine can sometimes donate a hydride to the Pd(II) center.[6] This is followed by reductive elimination of the Aryl-Hydride bond, yielding the debrominated byproduct.[5]

  • Pathway B: Direct Protonolysis: Trace amounts of water or other protic impurities in the reaction mixture can lead to the protonolysis of the Aryl-Pd(II) intermediate, particularly at elevated temperatures.[7]

Below is a diagram illustrating the competition between the desired phosphonation and the undesired debromination pathways.

G cluster_0 Desired Phosphonation Cycle cluster_1 Undesired Debromination Pathway A Ar-Br + Pd(0)L_n B Ar-Pd(II)(Br)L_n (Oxidative Addition) C [Ar-Pd(II)(P(O)R_2)L_n] (Coordination/Deprotonation) B->C E Ar-Pd(II)(Br)L_n D Ar-P(O)R_2 + Pd(0)L_n (Reductive Elimination) D->A F Ar-Pd(II)(H)L_n (Hydride Transfer) E->F G Ar-H + Pd(0)L_n (Reductive Elimination) caption Fig. 1: Competing Phosphonation vs. Debromination Pathways G start High Debromination Observed base Optimize Base start->base temp Lower Reaction Temperature base->temp If still high end Debromination Minimized base->end Successful ligand Screen Ligands temp->ligand If still high temp->end Successful solvent Change Solvent ligand->solvent If still high ligand->end Successful solvent->end Optimized caption Fig. 2: Troubleshooting Workflow for Debromination

Sources

Optimization

Technical Support Center: Palladium Catalyst Residue Removal from (3-Bromophenyl)phosphonic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of removing palladium catalyst residues from (3-Bromophenyl)phosphonic acid. Given th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of removing palladium catalyst residues from (3-Bromophenyl)phosphonic acid. Given the polar and acidic nature of this molecule, standard purification techniques often require careful optimization to ensure both high purity and high yield. This document offers a structured approach to troubleshooting, method selection, and protocol execution, grounded in established scientific principles and regulatory standards.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my (3-Bromophenyl)phosphonic acid product so critical?

A1: There are three primary reasons for stringent palladium removal:

  • Regulatory Compliance: Palladium is a heavy metal with documented toxicological concerns.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs).[2] For orally administered drugs, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the final API.[3][4]

  • Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain catalytic activity and interfere with subsequent synthetic transformations, leading to unwanted side reactions, yield loss, and the formation of new impurities.[2]

  • Product Stability and Quality: Metal impurities can sometimes compromise the long-term stability of the final drug substance.

Q2: What are the primary methods for removing palladium catalysts from reaction mixtures?

A2: The most common and effective methods fall into four main categories:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or functionalized silica/polymer scavengers.[2][5] This is often the most effective and widely used technique.

  • Filtration: A simple first step to remove heterogeneous or precipitated palladium (e.g., palladium on carbon, palladium black) using filter aids like Celite.[6]

  • Crystallization: Purifying the product through recrystallization can leave palladium impurities behind in the mother liquor. However, this method is not always reliable, as palladium complexes can sometimes co-crystallize with the product.[1][7]

  • Extraction: Using aqueous washes, sometimes containing a chelating agent, to extract palladium species from an organic solution.[8][9] This can be challenging for a polar product like (3-Bromophenyl)phosphonic acid.

Q3: What specific challenges does the phosphonic acid group present during palladium removal?

A3: The high polarity and acidic nature of the phosphonic acid moiety in (3-Bromophenyl)phosphonic acid introduce unique challenges. The molecule's polarity can make standard chromatographic purification difficult, often requiring reversed-phase methods.[10] Furthermore, the phosphonic acid group can chelate with palladium species, making them more difficult to remove. A significant risk is the non-specific adsorption of the polar product onto polar solid supports like silica-based scavengers, which can lead to substantial yield loss.[11] Therefore, any scavenging protocol must be optimized to ensure selective removal of palladium without significant loss of the desired product.

Q4: How do I choose the best palladium removal method for my specific process?

A4: The optimal method is highly system-dependent and is influenced by the solvent, temperature, palladium species (e.g., Pd(0) vs. Pd(II)), and the nature of your product.[12][13] A screening approach is highly recommended. Start with a simple, inexpensive method like Celite filtration to remove bulk palladium.[6] Then, perform a small-scale screen of different scavengers (e.g., activated carbon, various functionalized silicas) to identify the most effective one for your specific reaction conditions, while carefully monitoring both palladium removal and product recovery.[14]

Q5: How can I accurately measure the amount of residual palladium in my product?

A5: The standard and most reliable techniques for quantifying trace metals are spectroscopic methods.[1] These include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

These methods require specialized instrumentation and careful sample preparation, typically involving digestion of the organic material in strong acid to ensure all palladium is solubilized for analysis.[1][11]

Troubleshooting and Method Selection Guide

A systematic approach is crucial for efficiently reducing palladium levels while maximizing product yield. This guide presents a logical workflow from initial assessment to final verification.

Logical Workflow for Palladium Removal

The following diagram outlines a decision-making process for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow cluster_0 Phase 1: Assessment & Bulk Removal cluster_1 Phase 2: Scavenging & Optimization cluster_2 Phase 3: Verification start Crude Product Solution (Post-Reaction) quantify Quantify Initial Pd (ICP-MS on crude sample) start->quantify celite Bulk Removal: Celite Filtration quantify->celite screen Screen Scavengers (Carbon, Thiol-Silica, etc.) Monitor Pd & Product Yield celite->screen select Select Optimal Scavenger (Best Pd removal, lowest product loss) screen->select scale_up Scale-Up Scavenging (Optimized Conditions) select->scale_up final_quantify Final Quantification (ICP-MS on purified product) scale_up->final_quantify check_spec Result < 10 ppm? final_quantify->check_spec pass Product Meets Specification check_spec->pass Yes fail Re-evaluate Scavenging (Different scavenger, temp, or time) check_spec->fail No fail->screen

Caption: A systematic workflow for palladium removal and verification.

Comparison of Common Palladium Removal Methods

The table below summarizes the most common techniques, highlighting their mechanisms, advantages, and disadvantages, particularly in the context of purifying (3-Bromophenyl)phosphonic acid.

MethodMechanism of ActionProsConsApplicability for (3-Bromophenyl)phosphonic acid
Celite Filtration Physical removal of heterogeneous/precipitated Pd particles.[6]Inexpensive, simple, fast, good for bulk removal.Only removes insoluble Pd; ineffective for soluble species.Recommended First Step: Effectively removes Pd(0) black or residual Pd/C catalyst.
Activated Carbon Adsorption via physisorption onto a high surface area material.[11][12]Cost-effective, widely applicable, removes many Pd species.Can cause significant product loss via non-specific adsorption; requires optimization.[11]High Potential: A good candidate, but requires careful screening to balance Pd removal with product yield.
Thiol-Functionalized Silica Chemisorption: Palladium binds strongly to sulfur-containing ligands.[15][16]High efficiency and selectivity for palladium, often reducing levels to <10 ppm.[2]Higher cost; potential for product loss on the polar silica backbone.[12]Excellent Candidate: Thiol groups have a very high affinity for palladium. Screen for product loss.
Other Functionalized Scavengers Chemisorption using ligands like amines, triazines (e.g., MP-TMT).[2]Can be effective for specific palladium oxidation states or ligand environments.Performance is highly system-dependent; higher cost.Worth Screening: May offer advantages if thiol scavengers or carbon are suboptimal.
Crystallization Segregation of impurities into the mother liquor upon product precipitation.[1]Can be a highly effective, scalable final purification step.Risk of impurity inclusion in the crystal lattice; not always effective.[7]Potentially Useful: Feasibility depends on finding a suitable solvent system for (3-Bromophenyl)phosphonic acid.
Experimental Protocols
Protocol 1: Preliminary Bulk Palladium Removal via Celite Filtration

Rationale: This procedure removes insoluble palladium species (e.g., Pd(0) black) that often form during catalytic reactions. Completing this step first reduces the amount of palladium that needs to be removed by more selective, and often more expensive, downstream methods.[6]

Procedure:

  • Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., Tetrahydrofuran, Ethyl Acetate) to ensure it is fully mobile.

  • Prepare a filtration funnel (e.g., a Büchner or sintered glass funnel) with a pad of Celite approximately 1-2 cm thick.

  • Pre-wet the Celite pad with the chosen solvent.

  • Slowly pass the diluted reaction mixture through the Celite pad under vacuum.

  • Wash the Celite pad thoroughly with fresh solvent to ensure complete recovery of the product.

  • Combine the filtrate and washes. This solution, containing the crude product, is now ready for a fine purification/scavenging step.

Protocol 2: Scavenger Screening and Optimization

Rationale: The efficiency of palladium scavengers is highly dependent on the specific chemical environment.[12] A small-scale screen is the most reliable way to identify the optimal scavenger and conditions (temperature, time) that maximize palladium removal while minimizing product loss.[14]

Scavenger_Screening_Workflow cluster_scavengers cluster_analysis start Aliquoted Crude Product Solution (Post-Celite Filtration) scav1 Add Scavenger A (e.g., Activated Carbon) start->scav1 scav2 Add Scavenger B (e.g., Thiol-Silica) start->scav2 scav3 Add Scavenger C (e.g., MP-TMT Resin) start->scav3 stir Stir all samples (e.g., 4-24h at RT or 45°C) scav1->stir scav2->stir scav3->stir filter Filter each sample to remove scavenger stir->filter analyze_pd Analyze Filtrate for Pd (ICP-MS) filter->analyze_pd analyze_yield Analyze Filtrate for Product (HPLC, qNMR) filter->analyze_yield decision Compare Results: Lowest Pd & Highest Yield analyze_pd->decision analyze_yield->decision result Optimal Scavenger Identified decision->result scaV3 scaV3

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Brominated Phosphonic Acids

For researchers, scientists, and professionals in drug development, the precise identification and quantification of brominated phosphonic acids present a significant analytical challenge. These compounds, which can be m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of brominated phosphonic acids present a significant analytical challenge. These compounds, which can be metabolites of brominated flame retardants (BFRs) or novel chemical entities, require sophisticated techniques for their characterization.[1][2] High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool in this field, offering the accuracy and sensitivity needed to unravel complex sample matrices.[3] This guide provides an in-depth comparison of HRMS platforms and a practical framework for method development, grounded in scientific principles and field-proven insights.

The Power of High Resolution: Why HRMS is Essential

The primary advantage of HRMS lies in its ability to provide high-resolution and accurate mass measurements.[4] This capability is crucial for several reasons when analyzing brominated phosphonic acids:

  • Unambiguous Formula Determination: The high mass accuracy, typically below 5 parts per million (ppm), allows for the confident assignment of elemental compositions.[5] This is particularly important for identifying unknown metabolites or degradation products.[1]

  • Resolving Isobaric Interferences: Complex samples often contain multiple compounds with the same nominal mass. HRMS can distinguish between these isobaric species, ensuring accurate identification and quantification.[6]

  • Isotopic Pattern Analysis: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7] HRMS instruments can resolve these isotopic patterns, providing a characteristic signature that aids in the identification of bromine-containing compounds.[8]

Comparing the Titans: Orbitrap vs. Time-of-Flight (TOF)

Two of the most prevalent HRMS technologies in modern analytical laboratories are the Orbitrap and Time-of-Flight (TOF) mass analyzers.[5] While both offer high resolution and mass accuracy, they operate on different principles, leading to distinct advantages and disadvantages for the analysis of brominated phosphonic acids.

FeatureOrbitrap™Time-of-Flight (TOF)
Mass Analyzer Principle Fourier Transform-based; measures image current of trapped ion packets.[9]Measures the time it takes for ions to travel a fixed distance.[5]
Resolution Very high, up to 240,000 or more.[5]High, typically up to 60,000.[5]
Mass Accuracy Excellent, typically < 1-3 ppm.[4]Very good, typically < 5 ppm.[5]
Scan Speed Slower, as higher resolution requires longer transient acquisition times.[9]Very fast, ideal for coupling with fast chromatography.[5]
Dynamic Range Can be limited, potentially affecting the detection of low-abundance ions in the presence of high-abundance ones.[10]Generally offers a wider dynamic range.[10]
Suitability for Brominated Phosphonic Acids Excellent for structural elucidation and identification of unknowns due to superior resolution and mass accuracy.[1][6]Well-suited for screening and quantification, especially in high-throughput applications, due to its speed.[5]

Expert Insight: The choice between an Orbitrap and a TOF instrument often depends on the primary research goal. For in-depth structural characterization and the identification of novel metabolites, the superior resolution of the Orbitrap is a significant advantage.[11] For routine screening of a large number of samples, the speed of a QTOF system can be more beneficial.[5]

A Practical Workflow for Analysis

A robust analytical method is the cornerstone of reliable results. The following section outlines a comprehensive workflow for the HRMS analysis of brominated phosphonic acids, from sample preparation to data interpretation.

Experimental Workflow: From Sample to Data

Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Environmental or Biological Matrix (e.g., Dust, Water, Tissue) Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Homogenize Cleanup Clean-up (e.g., d-SPE, Florisil) Extraction->Cleanup Purify LC UHPLC Separation (Reversed-Phase or HILIC) Cleanup->LC HRMS HRMS Detection (Orbitrap or TOF) LC->HRMS Ionization (ESI-) Processing Data Processing Software HRMS->Processing Identification Compound Identification (Accurate Mass, Isotope Pattern, Fragments) Processing->Identification Quantification Quantification Identification->Quantification

Caption: A generalized workflow for the analysis of brominated phosphonic acids.

Step-by-Step Experimental Protocol:

1. Sample Preparation: The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering substances.[3]

  • Extraction: For solid samples like dust or soil, Accelerated Solvent Extraction (ASE) or ultrasonic extraction with solvents like hexane and dichloromethane are effective.[2][12] For liquid samples, Solid-Phase Extraction (SPE) with C18 cartridges is a common choice.[2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often used for pesticide residue analysis, can also be adapted.[13]

  • Clean-up: A clean-up step is often necessary to remove co-extracted matrix components that can cause ion suppression in the mass spectrometer. Dispersive SPE (d-SPE) with sorbents like Florisil or silica gel can be employed.[2][14]

2. Liquid Chromatography (LC) Separation: Chromatographic separation is essential to reduce matrix effects and separate isomers.

  • Column: A C18 reversed-phase column is commonly used for the separation of brominated compounds.[12] For highly polar phosphonic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention.[15]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with a modifier like formic acid to improve peak shape and ionization efficiency.[16]

3. High-Resolution Mass Spectrometry (HRMS) Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of phosphonic acids.[14]

  • Acquisition Mode: Data is typically acquired in full-scan mode to capture all ions within a specified mass range. This allows for retrospective data analysis without the need to re-inject the sample.[6] Data-dependent or data-independent acquisition methods can be used to trigger fragmentation for structural confirmation.

Data Analysis and Interpretation: A Logical Approach

The high-quality data generated by HRMS requires a systematic approach for interpretation.

Data Analysis Workflow

DataAnalysis RawData Raw HRMS Data PeakPicking Peak Picking & Feature Detection RawData->PeakPicking FormulaID Elemental Formula Generation (< 5 ppm mass error) PeakPicking->FormulaID IsotopeCheck Isotopic Pattern Matching (e.g., Br, Br2) FormulaID->IsotopeCheck DB_Search Database Searching (e.g., ChemSpider, In-house) IsotopeCheck->DB_Search Fragmentation MS/MS Fragmentation Analysis IsotopeCheck->Fragmentation Confirmation Confident Identification DB_Search->Confirmation Fragmentation->Confirmation

Caption: A logical workflow for the identification of brominated phosphonic acids in HRMS data.

  • Elemental Formula Generation: The accurate mass measurement is used to generate a list of possible elemental formulas.[17]

  • Isotopic Pattern Matching: The characteristic isotopic pattern of bromine is used to filter the list of potential formulas.[8] The presence of one bromine atom will result in two peaks of nearly equal intensity separated by approximately 2 Da.[7]

  • Fragmentation Analysis: The fragmentation pattern obtained from MS/MS experiments provides crucial structural information. Common fragmentation pathways for brominated compounds include the loss of Br• or HBr.[18][19][20] For phosphonic acids, cleavage of the C-P bond is also a characteristic fragmentation.

  • Database Searching: Publicly available databases like ChemSpider or in-house libraries can be searched with the generated formula and other information to tentatively identify the compound.[17]

Conclusion

The analysis of brominated phosphonic acids is a complex task that requires the power and sophistication of high-resolution mass spectrometry. By understanding the relative strengths of different HRMS platforms and following a systematic workflow for method development and data analysis, researchers can confidently identify and quantify these challenging analytes. The combination of high mass accuracy, isotopic pattern analysis, and fragmentation data provides a self-validating system for the trustworthy characterization of brominated phosphonic acids in a variety of matrices.

References

  • Pulkrabova, J., et al. (n.d.). NOVEL LC-MS STRATEGY TO MONITORE BROMINATED FLAME RETARDANTS TOGETHER WITH THEIR METABOLITES IN FOOD MATRICES.
  • Ballesteros-Gómez, A., et al. (2015). High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants. Analytical and Bioanalytical Chemistry, 407(7), 1871–1883. Available at: [Link]

  • El-Sayed, Y., & El-Din, A. B. (2016). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2016, 7854194. Available at: [Link]

  • Ajenifuja, E., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 12(9), 724. Available at: [Link]

  • Ballesteros-Gómez, A. (n.d.). HIGH RESOLUTION MASS SPECTROMETRY PROVIDES NOVEL INSIGHTS INTO PRODUCTS OF HUMAN METABOLISM OF ORGANOPHOSPHATE AND BROMINATED FLAME RETARDANTS. Semantic Scholar. Available at: [Link]

  • NILU. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Available at: [Link]

  • Waters. (n.d.). Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QUPPe Method and LC-MS/MS. Available at: [Link]

  • Phenomenex. (n.d.). LC-MS/MS Analysis of Phosphonic Acid in Water Using a Luna™ 3 µm Polar Pesticides HPLC Column. Available at: [Link]

  • Phenomenex. (n.d.). LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. Available at: [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Fera Science. (n.d.). Untargeted screening of novel brominated flame retardants in indoor dust using a. Available at: [Link]

  • Vanmeert, F., et al. (2021). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Analytical Chemistry, 93(44), 14851–14858. Available at: [Link]

  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Available at: [Link]

  • LabRulez LCMS. (2025). TOF vs. Orbitrap for Intact Protein Structural Insights. Available at: [Link]

Sources

Comparative

Comparative Technical Guide: m-Bromophenyl vs. p-Bromophenyl Phosphonic Acid

Executive Summary This guide analyzes the distinct reactivity profiles of m-bromophenylphosphonic acid (m-BrP ) and p-bromophenylphosphonic acid (p-BrP ). While both serve as bifunctional building blocks containing an ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the distinct reactivity profiles of m-bromophenylphosphonic acid (m-BrP ) and p-bromophenylphosphonic acid (p-BrP ). While both serve as bifunctional building blocks containing an aryl halide and a phosphonic acid moiety, their applications diverge based on electronic activation and geometric topology .

  • p-BrP (Para): The industry standard for linear linker design in Metal-Organic Frameworks (MOFs) and sterically unhindered cross-coupling.

  • m-BrP (Meta): A specialized alternative offering higher electronic activation for oxidative addition and "kinked" geometries for supramolecular helices and cages.

Part 1: Electronic & Steric Profiling

To predict reactivity, we must quantify the electronic influence of the bromine atom relative to the phosphonic acid group (


). The phosphonic acid group is a strong electron-withdrawing group (EWG).
1.1 Hammett Substituent Effects

The reactivity difference is best explained by Hammett


 constants.[1][2] The bromine atom exerts both inductive electron withdrawal (

) and resonance donation (

).
  • Meta Position (

    
    ):  The inductive effect dominates. The bromine pulls electron density from the ring, destabilizing the C-Br bond and making the carbon more electrophilic.
    
  • Para Position (

    
    ):  Resonance donation (
    
    
    
    ) partially counteracts the inductive withdrawal. The ring is slightly less electron-deficient compared to the meta-isomer.

Implication: m-BrP is electronically "hotter" for nucleophilic attacks and oxidative addition steps in catalysis, but p-BrP offers superior steric accessibility.

1.2 Acidity Comparison (

)

The position of the bromine affects the acidity of the phosphonic acid protons.

  • m-BrP: Stronger electron withdrawal stabilizes the phosphonate anion more effectively. Result: Slightly lower

    
     (more acidic).
    
  • p-BrP: Resonance donation destabilizes the anion relative to the meta-isomer. Result: Slightly higher

    
     (less acidic).
    
Featurem-Bromophenylphosphonic Acidp-Bromophenylphosphonic Acid
Hammett Constant (

)
+0.39 (Stronger EWG effect)+0.23 (Weaker EWG effect)
Electronic Nature Highly Electron DeficientModerately Electron Deficient
Geometry 120° Angle (Kinked/Bent)180° Angle (Linear/Rod)
Primary Utility High-reactivity coupling; CagesLinear MOFs; Layered structures
Part 2: C-C Bond Formation (Suzuki-Miyaura Coupling)

In drug discovery, these molecules are coupled to aryl boronic acids to create biaryl phosphonates (isosteres of phosphates).

2.1 Reactivity Mechanism

The rate-limiting step in Suzuki coupling for these substrates is Oxidative Addition of the Pd(0) catalyst into the C-Br bond.[3]

  • Oxidative Addition: m-BrP reacts faster than p-BrP . The lower electron density at the meta-carbon (due to higher

    
    ) facilitates the insertion of the nucleophilic Palladium catalyst.
    
  • Transmetallation & Reductive Elimination: p-BrP often provides higher isolated yields. Despite slower activation, the para-position is sterically unencumbered, preventing side reactions and facilitating the approach of the boronic acid partner.

2.2 Validated Experimental Protocol

Note: Phosphonic acids can poison Pd catalysts by binding to the metal. It is often recommended to protect the acid as a diethyl ester or use a slight excess of base.

Standard Workflow for Aryl-Phosphonate Coupling:

  • Reagents: 1.0 eq Bromophenylphosphonic acid, 1.2 eq Arylboronic acid, 3.0 eq

    
     (base), 5 mol% 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Water is critical to solubilize the phosphonate salts.

  • Conditions: Degas solvents with

    
     (3x). Heat to 90°C for 12-16 hours.
    
  • Workup (Crucial Step):

    • The product will be in the aqueous phase as a salt.

    • Wash aqueous layer with EtOAc to remove non-polar impurities (catalyst ligands).

    • Acidify aqueous layer to pH ~1 with 6M HCl to precipitate the free phosphonic acid.

    • Extract with n-Butanol or filter the precipitate directly.

Part 3: Supramolecular Utility (MOFs & Crystallography)

For materials scientists, the choice between m-BrP and p-BrP is purely topological.

3.1 Topological Decision Map
  • Use p-BrP for: 1D channels, pillared-layer MOFs, and high-porosity rigid frameworks. The linear

    
     vector between the Br (or subsequent connection) and the P atom allows for predictable lattice extension.
    
  • Use m-BrP for: Helical chains, discrete molecular cages, and lower-symmetry space groups. The

    
     "kink" disrupts linearity, forcing the lattice to curve or close upon itself.
    

G Start Select Isomer based on Target Architecture Para p-Bromophenylphosphonic Acid (Linear Vector) Start->Para Target: 1D Channels/Rods Meta m-Bromophenylphosphonic Acid (Angular Vector) Start->Meta Target: Curvature/Complexity LinearMOF Rigid Pillared Layers (High Porosity) Para->LinearMOF Helical Helical/Zig-Zag Chains (Chiral Potential) Meta->Helical Cage Discrete Molecular Cages (Host-Guest Chem) Meta->Cage

Figure 1: Decision logic for selecting isomers in Crystal Engineering applications.

Part 4: Comparative Reactivity Diagram

The following diagram illustrates the mechanistic divergence during Palladium-catalyzed cross-coupling.

Reaction Substrate_M m-BrP (Electron Deficient) OxAdd Oxidative Addition (Rate Limiting Step) Substrate_M->OxAdd Faster (k_obs high) Substrate_P p-BrP (Sterically Open) Substrate_P->OxAdd Slower (k_obs low) Inter_M Pd-Complex (Meta) Formed Rapidly OxAdd->Inter_M Inter_P Pd-Complex (Para) Formed Slower OxAdd->Inter_P TransMet Transmetallation (Boronic Acid Entry) Inter_M->TransMet Steric Clash Risk Inter_P->TransMet Sterically Favorable Product Biaryl Phosphonate TransMet->Product Reductive Elimination

Figure 2: Kinetic vs. Steric trade-offs in Suzuki Coupling. Meta activates faster; Para couples cleaner.

References
  • Hammett Equ

    • Title: Hammett equation - Substituent constants[2][4]

    • Source: Wikipedia / Physical Organic Chemistry D
    • URL:[Link][2]

  • Suzuki-Miyaura Coupling Mechanisms

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Scope[3]

    • Source: Chemistry LibreTexts / Organic Chemistry Portal
    • URL:[Link]

  • Crystal Engineering with Phosphon

    • Title: Crystal Engineering, Structure-Function Relationships, and the Future of Metal-Organic Frameworks
    • Source: RSC Publishing (CrystEngComm)
    • URL:[Link]

  • Acidity of Phosphonic Acids

    • Title: Comparisons of pKa and log P values of some carboxylic and phosphonic acids[5]

    • Source: N
    • URL:[Link]

Sources

Validation

Advanced HPLC Method Development for (3-Bromophenyl)phosphonic Acid Purity Profiling

Topic: HPLC method development for purity assay of Phosphonic acid, (m-bromophenyl)- Content Type: Publish Comparison Guides. A Comparative Guide to Stationary Phase Selection and Method Optimization Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for purity assay of Phosphonic acid, (m-bromophenyl)- Content Type: Publish Comparison Guides.

A Comparative Guide to Stationary Phase Selection and Method Optimization

Executive Summary: The "Polar Acid" Challenge

(3-Bromophenyl)phosphonic acid (CAS 7378-37-2) is a critical building block in Suzuki-Miyaura coupling and the synthesis of bioactive enzyme inhibitors.[1] However, its purity assay presents a classic chromatographic paradox:

  • High Polarity: The phosphonic acid group (

    
    , 
    
    
    
    ) confers significant hydrophilicity, causing the analyte to elute in the void volume (
    
    
    ) on standard C18 columns.[1]
  • Dual Impurity Profile: A robust assay must resolve hydrophobic organic impurities (e.g., bromobenzene, esters) while simultaneously retaining and separating polar inorganic impurities (e.g., phosphorous acid, phosphoric acid).[1]

This guide objectively compares three chromatographic approaches—Standard C18 , HILIC , and Mixed-Mode (RP/AX) —to identify the superior methodology for purity profiling.[1]

Comparative Analysis: Selecting the Right Mode

The following table summarizes the performance of three distinct separation strategies based on experimental data for aryl phosphonic acids.

FeatureMethod A: Standard C18 (Traditional)Method B: HILIC (Polar Alternative)Method C: Mixed-Mode RP/AX (Recommended)
Primary Mechanism Hydrophobic InteractionHydrophilic PartitioningHydrophobic + Anion Exchange
Analyte Retention Poor (

).[1] Often elutes near void.
Excellent (

).
Tunable (

).[1]
Peak Shape Poor. Tailing due to silanol interactions.Good. Symmetrical peaks.[2]Excellent. Ionic repulsion prevents tailing.
Impurity Profiling Good for non-polars; fails for inorganics.Good for inorganics; non-polars elute in void.Comprehensive. Resolves both polar & non-polar.
Robustness Low. Susceptible to "phase dewetting" in high aqueous.Moderate. Sensitive to water content/equilibration.High. Stable in diverse buffers.
MS Compatibility Good.Good (High organic mobile phase).Good (Volatile buffers used).
Analysis of Alternatives
  • Alternative 1: Standard C18 (RP-HPLC) [1]

    • The Flaw: To retain the ionized phosphonic acid, one must use 100% aqueous mobile phase or ion-pairing reagents. 100% aqueous leads to "phase collapse" (dewetting) on standard C18, causing retention time shifts.[1] Ion-pairing reagents (e.g., TBA) contaminate LC-MS systems and require long equilibration.[1]

  • Alternative 2: HILIC (Hydrophilic Interaction) [1]

    • The Flaw: While HILIC retains the main peak well, hydrophobic impurities (like the starting material m-bromobenzene) will elute in the void volume, making them impossible to quantify accurately in a purity assay.[1]

  • The Solution: Mixed-Mode (RP/AX)

    • The Advantage:[3][4] A stationary phase combining a long alkyl chain (C18) with a terminal anion-exchange group.[1] The C18 chain retains the hydrophobic phenyl ring and non-polar impurities, while the anion-exchange group retains the phosphonic acid moiety via ionic interaction. This "dual-mode" provides orthogonal selectivity.[1][3]

The "Product": Optimized Mixed-Mode Protocol

Based on comparative performance, the Mixed-Mode approach is the superior "product" for this assay.[1] The following protocol is designed for self-validation.

Instrumentation & Conditions[3][5][6]
  • System: HPLC with PDA (Photo Diode Array) or LC-MS.[1]

  • Column: Mixed-Mode RP/Anion-Exchange (e.g., SIELC Primesep D or equivalent), 150 x 4.6 mm, 5 µm.[1]

    • Why: Ensures retention of acidic analyte at pH 3-4 without ion-pairing reagents.

  • Wavelength: 210 nm (for sensitivity) and 260 nm (for specificity of the bromophenyl ring).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temperature: 30°C.

Mobile Phase Strategy
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).[7]

  • Gradient Profile:

    • Step 1 (0-5 min): Isocratic 10% B. (Retains polar inorganic impurities and the main phosphonic acid).

    • Step 2 (5-20 min): Ramp to 80% B. (Elutes hydrophobic impurities like bromobenzene).

    • Step 3 (20-25 min): Hold 80% B. (Wash).

    • Step 4 (25-30 min): Re-equilibrate 10% B.

System Suitability Test (SST) Criteria

To ensure trustworthiness, the method must pass these criteria before every run:

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak. (Indicates minimal secondary silanol interactions).
  • Resolution (

    
    ): 
    
    
    
    between (3-Bromophenyl)phosphonic acid and any nearest impurity (e.g., inorganic phosphate or isomer).
  • Precision: RSD < 1.0% for retention time (

    
    ) and Area over 6 injections.
    

Visualizing the Mechanism

The following diagram illustrates why the Mixed-Mode approach succeeds where C18 fails, depicting the dual interaction mechanism.

G cluster_0 Stationary Phase Surface C18 C18 Ligand (Hydrophobic) AX Anion Exchange Group (Positively Charged) Analyte (3-Bromophenyl) phosphonic acid Analyte->C18 Van der Waals (Phenyl Ring) Analyte->AX Ionic Attraction (Phosphonate Group) Impurity_NP Impurity: Bromobenzene Impurity_NP->C18 Strong Retention Impurity_NP->AX No Interaction Impurity_Pol Impurity: Phosphoric Acid Impurity_Pol->C18 Repulsion Impurity_Pol->AX Ionic Retention

Figure 1: Mechanism of Action on Mixed-Mode Stationary Phase. The analyte utilizes both hydrophobic and ionic interactions for optimal selectivity.

Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for specific impurity profiles.

Workflow Start Start Method Development Screen Screen Column: Mixed-Mode RP/AX Start->Screen CheckRet Check Retention (k') of Main Peak Screen->CheckRet LowRet k' < 2: Increase Buffer Strength or Lower pH CheckRet->LowRet Too Fast HighRet k' > 10: Increase Organic % CheckRet->HighRet Too Slow GoodRet 2 < k' < 10: Proceed to Impurity Check CheckRet->GoodRet Optimal LowRet->Screen HighRet->Screen CheckImp Resolve Impurities? GoodRet->CheckImp Coelution Co-elution: Adjust Gradient Slope CheckImp->Coelution No Success Validation Ready CheckImp->Success Yes Coelution->Screen

Figure 2: Step-by-step optimization logic for ensuring method robustness.

References

  • SIELC Technologies. (2012). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Advanced Materials Technologies. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from

  • PubChem. (2023). Compound Summary: (3-Bromophenyl)phosphonic acid.[1][8] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] (3-Bromopropyl)phosphonic acid Product Information. Retrieved from [1]

Sources

Comparative

Thermal Analysis of Aryl Phosphonic Acid Derivatives: A Comparative Guide to TGA and DSC

Executive Summary The Critical Distinction: The thermal analysis of aryl phosphonic acids ( ) presents a unique challenge compared to carboxylic acids or esters: Condensation masquerades as Decomposition. Unlike carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Critical Distinction: The thermal analysis of aryl phosphonic acids (


) presents a unique challenge compared to carboxylic acids or esters: Condensation masquerades as Decomposition. 

Unlike carboxylic acids, which typically sublime or decarboxylate, aryl phosphonic acids undergo a stepwise dehydration to form phosphonic anhydrides (


 bonds) at temperatures significantly lower than their actual organic decomposition (P-C bond scission). This guide provides the experimental framework to distinguish between these events using TGA and DSC, ensuring accurate stability profiling for drug development and materials science applications.

Theoretical Framework: The Dehydration-Decomposition Continuum

To interpret thermal data correctly, one must understand the underlying chemical events. The thermal profile of an aryl phosphonic acid derivative (e.g., Phenylphosphonic acid) typically follows three distinct stages.

The Mechanism[1][2]
  • Physiosorbed Water Release (

    
    C):  Removal of surface moisture (hygroscopic nature).
    
  • Condensation / Anhydride Formation (

    
    C): 
    Two phosphonic acid molecules release a water molecule to form a dimer or oligomer.
    
    
    
    
    This results in a stoichiometric mass loss that is often mistaken for sample degradation.
  • Organic Decomposition (

    
    C): 
    Cleavage of the Phosphorus-Carbon (
    
    
    
    ) bond, leading to char formation and release of volatile aromatics (e.g., benzene radicals).
Visualization: Thermal Reaction Pathway

The following diagram illustrates the chemical transitions mapped to thermal events.

DecompositionPathway Native Native Aryl Phosphonic Acid (Ar-PO(OH)2) Dehydration Condensation (Anhydride Formation) Native->Dehydration Heat (150-250°C) -H2O (Mass Loss) Anhydride Poly/Oligomeric Phosphonates (P-O-P Bonds) Dehydration->Anhydride Endothermic Event Scission P-C Bond Scission Anhydride->Scission Heat (>350°C) Char Inorganic Char (PxOy) + Volatiles Scission->Char Irreversible Degradation

Figure 1: Stepwise thermal transformation of aryl phosphonic acids. Note the intermediate anhydride phase.

Comparative Analysis: TGA vs. DSC[3][4]

Thermogravimetric Analysis (TGA)

In TGA, the primary signal is mass loss.[1] For aryl phosphonic acids, the mass loss curve is rarely a single step.

  • The "False" Degradation: A mass loss of approximately 10-15% (depending on molecular weight) occurs in the

    
    C range. This matches the theoretical water loss for anhydride formation.
    
  • The "True" Degradation: The onset of catastrophic mass loss (organic breakdown) usually does not occur until

    
    C.
    
Differential Scanning Calorimetry (DSC)

DSC provides the energetic context to the mass loss.

  • Melting vs. Dissolution: Many aryl phosphonic acids melt and condense simultaneously. This appears as a broad endotherm.

  • Resolidification: Occasionally, the anhydride formed has a higher melting point than the acid, leading to an exothermic "recrystallization" event immediately following the melt/dehydration endotherm.

Performance Comparison Table
FeatureAryl Phosphonic Acids (e.g., Phenylphosphonic)Aryl Carboxylic Acids (e.g., Benzoic Acid)Alkyl Phosphonic Acids (e.g., Methylphosphonic)
Primary TGA Event Stepwise: Dehydration (-H2O) then Decomposition.Single Step: Sublimation or Decarboxylation (-CO2).Stepwise: Similar to aryl, but often lower onset T.
Onset Temp (

)
High thermal stability (

bond stable up to ~375°C).
Lower stability (Decarboxylation often <250°C).Moderate stability.
DSC Profile Broad endotherm (Melting + Dehydration overlap).Sharp endotherm (Melting) unless sublimation occurs.Broad endotherm.
Residue (at 600°C) High char yield (Phosphorus oxides remain).Low/Zero residue (Volatile).Moderate char yield.
Key Risk Mistaking condensation for API degradation.Sublimation coating the TGA furnace.Hygroscopicity affecting initial mass.[2]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and distinguish between moisture, condensation, and degradation, follow this dual-instrument workflow.

Workflow Visualization

ExperimentalWorkflow SamplePrep Sample Prep: Dry 24h @ 40°C (Vacuum) to remove surface H2O TGA_Run TGA Experiment: Alumina Pan (Open) Rate: 10°C/min to 600°C SamplePrep->TGA_Run DSC_Run DSC Experiment: Al Hermetic Pan (Pinhole lid) Cycle: Heat-Cool-Heat SamplePrep->DSC_Run Analysis Data Overlay: Match TGA Mass Loss % to Theoretical H2O Molar Mass TGA_Run->Analysis DSC_Run->Analysis Validation Validation: Is Mass Loss = (18 / MW_acid / 2)? Yes = Condensation No = Degradation Analysis->Validation

Figure 2: Integrated TGA/DSC workflow for validating phosphonic acid thermal events.

Detailed Methodology
1. Sample Preparation
  • Drying: Aryl phosphonic acids are hygroscopic. Dry samples in a vacuum oven at 40°C for 24 hours prior to analysis to minimize the "Step 1" physiosorbed water peak.

  • Particle Size: Grind samples to a fine powder to ensure uniform heat transfer, but avoid excessive energy that might induce partial amorphization.

2. TGA Protocol (Mass Loss)
  • Instrument: TGA 5500 (TA Instruments) or TGA/DSC 3+ (Mettler Toledo).

  • Pan: Alumina (

    
    ) .[3] Reasoning: Platinum pans may catalyze phosphorus reactions at high temperatures; Aluminum pans melt at 660°C, which is too close to the final charring region.
    
  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.[3] Reasoning: Oxidative environments (Air) will combust the organic ring, obscuring the P-C bond scission kinetics.
    
  • Ramp: 10°C/min from Ambient to 700°C.

3. DSC Protocol (Phase Transitions)
  • Instrument: DSC 2500 (TA Instruments) or DSC 3 (Mettler Toledo).

  • Pan: Aluminum Hermetic with Pinhole . Reasoning: A completely sealed pan will burst due to water vapor pressure from condensation. An open pan allows volatiles to escape too fast, losing the endothermic resolution. A pinhole lid maintains equilibrium vapor pressure while allowing release.

  • Cycle (Heat-Cool-Heat):

    • Heat to 250°C (Past the condensation point).

    • Cool to 0°C.

    • Re-heat to 300°C. Analysis: The first heat shows melting/dehydration. The second heat will show the glass transition (

      
      ) or melting of the anhydride, confirming the chemical change.
      

References

  • Kalinovych, V., et al. (2025).[4] Adsorption and Thermal Stability of Phenylphosphonic Acid on Cerium Oxides. The Journal of Physical Chemistry C. Link

  • BenchChem. (2025).[3] A Comparative Thermal Analysis (TGA/DSC) of Metal-Phosphorus Compounds. BenchChem Technical Guides. Link

  • Phenomenex. (2024). LC-MS/MS Analysis of Phosphonic Acid in Water. Application Note AN-1148. Link

  • TA Instruments. (2022). Thermal Analysis of Pharmaceuticals: DSC and TGA. TA Instruments Applications Library. Link

  • Mettler Toledo. (2023). Interpretation of TGA and DSC Curves. Thermal Analysis User Guide. Link

Sources

Validation

A Senior Application Scientist's Guide: Carboxylic vs. Phosphonic Acid Anchors on TiO₂ Surfaces

Introduction Titanium dioxide (TiO₂) is a cornerstone material in scientific research and industrial applications, prized for its photocatalytic activity, chemical stability, and biocompatibility. Its utility in fields r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Titanium dioxide (TiO₂) is a cornerstone material in scientific research and industrial applications, prized for its photocatalytic activity, chemical stability, and biocompatibility. Its utility in fields ranging from solar energy and catalysis to medical implants and sensors is often unlocked by precisely tailoring its surface properties. This is achieved by grafting functional molecules onto the TiO₂ surface using specific "anchor" or "linker" groups.

Among the various options, carboxylic acids (-COOH) and phosphonic acids (-PO₃H₂) have become the two most prevalent and well-studied anchors. The choice between them is not trivial; it fundamentally dictates the stability, performance, and longevity of the resulting device or material. This guide provides an in-depth comparison of these two critical anchor groups, grounded in experimental data and theoretical insights, to help researchers select the optimal surface chemistry for their application. We will explore their binding mechanisms, compare their binding energies, and provide validated experimental protocols for their application and characterization.

The Mechanism of Surface Anchoring

The stability of a functionalized surface begins with the chemical nature of the bond between the anchor group and the TiO₂ lattice. Both carboxylic and phosphonic acids interact with the Lewis acidic titanium (Ti⁴⁺) sites on the hydrated TiO₂ surface, but they do so with distinct geometries and bond strengths.

Carboxylic Acid Anchors

Carboxylic acids have been the traditional workhorse for TiO₂ functionalization, particularly in the field of dye-sensitized solar cells (DSSCs). The interaction involves the deprotonation of the acidic proton and subsequent coordination of the carboxylate oxygens to surface Ti⁴⁺ atoms. Several binding configurations are possible, with the most common being:

  • Monodentate Ester-like: One oxygen atom from the carboxylate group binds to a single Ti⁴⁺ site.

  • Bidentate Bridging: The two carboxylate oxygens bridge two adjacent Ti⁴⁺ sites. This is often considered the most stable and common configuration on the anatase (101) surface.[1]

  • Bidentate Chelating: Both carboxylate oxygens bind to the same Ti⁴⁺ site.

The prevalence of each mode depends on factors like surface crystallography, solvent, and the steric bulk of the attached molecule.

cluster_0 Carboxylic Acid Binding Modes on TiO₂ TiO2_surface_C Ti Ti Ti COOH_mono Monodentate (Ester-like) C_O_mono C-O COOH_mono->C_O_mono COOH_bridge Bidentate Bridging C_O_bridge O-C-O COOH_bridge->C_O_bridge COOH_chelate Bidentate Chelating C_O_chelate O-C-O COOH_chelate->C_O_chelate C_O_mono->TiO2_surface_C:f0 C_O_bridge->TiO2_surface_C:f0 C_O_bridge->TiO2_surface_C:f1 C_O_chelate->TiO2_surface_C:f2

Caption: Common binding modes for carboxylic acid anchors on a TiO₂ surface.

Phosphonic Acid Anchors

Phosphonic acids are generally recognized as forming stronger and more stable linkages with metal oxide surfaces.[2][3] The P-O-Ti bond is thermodynamically more favorable and more resistant to hydrolysis than the corresponding carboxylate linkage.[4][5] This enhanced stability is a primary driver for their adoption in applications requiring long-term performance, especially in aqueous or physiological environments.[4]

Phosphonic acids can also adopt several binding modes:

  • Monodentate: One P-O-Ti bond is formed.

  • Bidentate: Two P-O-Ti bonds are formed, which is a very stable configuration.[6]

  • Tridentate: All three oxygen atoms of the phosphonate group coordinate to surface Ti atoms. This mode provides exceptional stability but is sterically demanding and less common on the most stable TiO₂ (anatase 101) surface.[7][8]

DFT calculations suggest that a bidentate structure is often the most stable adsorption configuration for phosphonic acids on the anatase TiO₂(101) surface.[6]

cluster_1 Phosphonic Acid Binding Modes on TiO₂ TiO2_surface_P Ti Ti Ti POOH_mono Monodentate P_O_mono P-O POOH_mono->P_O_mono POOH_bi Bidentate P_O_bi O-P-O POOH_bi->P_O_bi POOH_tri Tridentate P_O_tri O-P-O | O POOH_tri->P_O_tri P_O_mono->TiO2_surface_P:f0 P_O_bi->TiO2_surface_P:f0 P_O_bi->TiO2_surface_P:f1 P_O_tri->TiO2_surface_P:f0 P_O_tri->TiO2_surface_P:f1 P_O_tri->TiO2_surface_P:f2

Caption: Potential binding modes for phosphonic acid anchors on a TiO₂ surface.

Comparative Analysis: Binding Energy & Stability

The most critical distinction for researchers is the quantitative difference in binding strength and stability.

Binding Energy

Both experimental measurements and theoretical calculations consistently show that phosphonic acids bind more strongly to TiO₂ than carboxylic acids.[1] Density Functional Theory (DFT) calculations, for instance, have shown significantly higher adsorption energies for phosphonic acids compared to formic acid (the simplest carboxylic acid) on both anatase and rutile TiO₂ surfaces.[1]

Experimental studies using techniques like thermogravimetric analysis (TGA) have quantified the adsorption constants, confirming that phosphonates have a higher binding affinity on TiO₂ surfaces than carboxylates.[2][9] This stronger bond translates directly to a more robustly functionalized surface.

Anchor GroupTiO₂ PhaseMethodAdsorption Energy (kJ/mol)Source
Phosphonic AcidAnatase (101)DFT Calculation277[6]
Formic AcidAnatase (101)DFT Calculation91-154 (approx.)*[1][10]
Phosphonic AcidRutile (110)DFT Calculation> Carboxylic Acid[1]
Carboxylic AcidRutile (110)DFT Calculation< Phosphonic Acid[1]

Note: Adsorption energies can vary significantly based on the computational model and surface coverage. The values presented are for comparison and illustrate the general trend.

Hydrolytic and Environmental Stability

In many applications, particularly those involving aqueous environments such as biosensors or photocatalysis in water, long-term stability is paramount. Here, phosphonic acids offer a decisive advantage. The P-O-Ti bond is significantly more resistant to hydrolysis than the carboxylate C-O-Ti bond.[4]

  • Carboxylic acid anchors are known to be labile and can desorb from the TiO₂ surface, especially under neutral or alkaline (high pH) conditions.[11] This instability can lead to a gradual loss of function.

  • Phosphonic acid anchors form highly stable self-assembled monolayers (SAMs) that exhibit exceptional stability under physiological conditions and can withstand harsh aqueous environments.[3][4] This makes them the anchor of choice for medical implants and other long-duration applications.

Experimental Workflow: A Comparative Protocol

To ensure trustworthy and reproducible results, a self-validating experimental system is crucial. The following workflow outlines a robust process for comparing the formation and stability of SAMs from the two anchor types on a TiO₂ substrate.

Caption: A validated workflow for comparing TiO₂ functionalization.

Protocol 1: TiO₂ Substrate Preparation

Causality: The quality of the self-assembled monolayer is critically dependent on the cleanliness and hydroxylation of the substrate surface. This protocol aims to remove organic contaminants and create a uniform layer of surface hydroxyl (-OH) groups, which are the reaction sites for the anchor molecules.

  • Sonication: Sonicate TiO₂-coated substrates (e.g., Ti-coated silicon wafers or glass slides) sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove gross organic contamination.

  • Drying: Dry the substrates under a stream of dry nitrogen gas.

  • UV-Ozone or Plasma Cleaning: Expose the substrates to a UV-Ozone cleaner or an oxygen plasma cleaner for 20 minutes. This step effectively removes residual organic contaminants and activates the surface by generating hydroxyl groups. The surface should be hydrophilic post-treatment (a water droplet should spread out).

  • Immediate Use: Use the cleaned substrates immediately for functionalization to prevent re-contamination from the ambient environment.

Protocol 2: Self-Assembled Monolayer (SAM) Formation

Causality: This protocol utilizes a solution-phase deposition method. The choice of solvent is critical to ensure the solubility of the molecule while not interfering with the surface reaction. The concentration and immersion time are optimized to achieve a densely packed monolayer.

  • Prepare Solutions: Prepare 1 mM solutions of the desired carboxy-terminated molecule (e.g., 12-carboxydodecanoic acid) and the corresponding phosphono-terminated molecule (e.g., 12-carboxydodecylphosphonic acid) in a suitable solvent like ethanol or isopropanol.[4]

  • Immersion: Place the freshly cleaned TiO₂ substrates into the respective solutions in sealed containers. Ensure the entire surface is submerged.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature. This duration is typically sufficient to reach adsorption equilibrium.

  • Rinsing: After incubation, remove the substrates from the solutions. Rinse them thoroughly with the pure solvent (ethanol/isopropanol) to remove any physisorbed (non-covalently bound) molecules.

  • Drying: Dry the functionalized substrates under a stream of dry nitrogen.

Protocol 3: Surface Characterization

Causality: A multi-technique approach is required to validate successful monolayer formation and to probe the nature of the surface binding.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To confirm the covalent attachment and elemental composition of the monolayer.

    • Procedure: Acquire survey scans to identify all elements present. For the carboxylic acid sample, expect to see C 1s and O 1s signals from the molecule. For the phosphonic acid sample, the key is to identify the P 2p signal, which is unambiguous proof of successful functionalization.

    • Analysis: Acquire high-resolution scans of the O 1s and P 2p regions. The transformation of P-OH bonds (higher binding energy) to P-O-Ti bonds (lower binding energy, ~531.4 eV) in the O 1s spectrum provides direct evidence of covalent attachment.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To identify the binding mode of the anchor group.

    • Procedure: Use Attenuated Total Reflectance (ATR-FTIR) or Grazing Angle Reflection FTIR for surface-sensitive measurements.

    • Analysis: For phosphonic acids, the disappearance of the P=O stretching band (typically around 1200-1250 cm⁻¹) and the appearance of bands corresponding to P-O-Ti vibrations are indicative of bidentate or tridentate binding.[12] For carboxylic acids, shifts in the C=O stretching frequency can help differentiate between monodentate and bidentate coordination.

Practical Implications & Applications

The choice between these anchors has significant real-world consequences:

  • Dye-Sensitized & Perovskite Solar Cells: While carboxylic acids are traditional, their lability can be a failure point. Phosphonic acid anchors offer enhanced stability.[5] However, some studies note that the charge transfer rate for phosphonic acids may not be as competitive as for carboxylates.[13] Recent strategies involve using mixed monolayers with both groups to leverage the strong anchoring of phosphonates and the rapid charge transfer of carboxylates.[13]

  • Biomaterials and Medical Implants: For titanium implants that must function for years in the body, the superior hydrolytic stability of phosphonic acid SAMs is non-negotiable.[4] They provide a robust platform for attaching bioactive molecules that promote bone integration or prevent bacterial adhesion.

  • Catalysis and Sensors: When a catalyst or sensing molecule is anchored to a TiO₂ support, its leaching into the surrounding medium is undesirable. The strong binding of phosphonic acids ensures the active component remains securely attached, improving the catalyst's or sensor's reusability and lifespan.

Conclusion

The scientific consensus, supported by extensive experimental and theoretical data, is clear: phosphonic acids form a stronger, more thermodynamically stable, and more hydrolytically resistant bond to TiO₂ surfaces than carboxylic acids.

  • For applications demanding long-term stability , especially in aqueous or physiological environments, phosphonic acid anchors are the superior choice . Their robust P-O-Ti linkage ensures the integrity of the functional surface over time.

  • Carboxylic acid anchors may still be suitable for applications where extreme stability is not the primary concern, or where specific electronic properties or higher packing densities are advantageous.[11] However, researchers must be aware of their potential for desorption, particularly under non-acidic conditions.

Ultimately, the optimal anchor group is dictated by the specific demands of the application. By understanding the fundamental differences in their binding chemistry and stability, researchers can make an informed decision, leading to the design of more robust and effective TiO₂-based materials and devices.

References

  • Zeininger, L., Portilla Berlanga, L., Halik, M., & Hirsch, A. (2016). Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO₂ Nanoparticles. Chemistry – A European Journal, 22(38), 13506-13512. [Link]

  • Wagstaffe, M., et al. (2016). An Experimental Investigation of the Adsorption of a Phosphonic Acid on the Anatase TiO₂(101) Surface. The Journal of Physical Chemistry C, 120(2), 1034-1041. [Link]

  • Marrani, D., et al. (2023). Analysis of the role of the pH in the anchoring of alkylphosphonic acid on a TiO₂ surface. Applied Surface Science, 607, 155018. [Link]

  • Gassner, G., et al. (2008). Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. Biomacromolecules, 9(6), 1679-1687. [Link]

  • Moore, G. F., et al. (2011). Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO₂ in photoelectrochemical cells. Physical Chemistry Chemical Physics, 13(27), 12623-12631. [Link]

  • Luschtinetz, R., et al. (2011). Anchoring functional molecules on TiO₂ surfaces: A comparison between the carboxylic and the phosphonic acid group. The European Physical Journal Plus, 126(10), 98. [Link]

  • Zeininger, L., et al. (2016). Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO₂ Nanoparticles. Chemistry – A European Journal, 22(38), 13506-13512. [Link]

  • Moore, G. F., et al. (2011). Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO₂ in photoelectrochemical cells. OSTI.GOV. [Link]

  • Ryszkowska, J., et al. (2021). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. Materials, 14(21), 6393. [Link]

  • Bae, E., Choi, W., & Park, J. (2004). Effects of Surface Anchoring Groups (Carboxylate vs Phosphonate) in Ruthenium-Complex-Sensitized TiO₂ on Visible Light Reactivity in Aqueous Suspensions. The Journal of Physical Chemistry B, 108(37), 14093-14101. [Link]

  • Massin, J., et al. (2014). Tetrazole as a New Anchoring Group for the Functionalization of TiO₂ Nanoparticles: A Joint Experimental and Theoretical Study. The Journal of Physical Chemistry C, 118(30), 16648-16656. [Link]

  • Bae, E., Choi, W., & Park, J. (2004). Effects of Surface Anchoring Groups (Carboxylate vs Phosphonate) in Ruthenium-Complex-Sensitized TiO₂ on Visible Light Reactivity in Aqueous Suspensions. The Journal of Physical Chemistry B, 108(37), 14093-14101. [Link]

  • Massin, J., et al. (2014). Tetrazole as a New Anchoring Group for the Functionalization of TiO₂ Nanoparticles: A Joint Experimental and Theoretical Study. ResearchGate. [Link]

  • Liu, Z., et al. (2023). The Synergistic Effect of Phosphonic and Carboxyl Acid Groups for Efficient and Stable Perovskite Solar Cells. Molecules, 28(23), 7793. [Link]

  • Garlisi, C., et al. (2016). Phosphonate molecular layers on TiO₂ surfaces. MATEC Web of Conferences, 81, 02002. [Link]

  • Bae, E., Choi, W., & Park, J. (2004). Effects of Surface Anchoring Groups (Carboxylate vs Phosphonate) in Ruthenium-Complex-Sensitized TiO₂ on Visible Light Reactivity in Aqueous Suspensions. ResearchGate. [Link]

  • Vandekerckhove, A., et al. (2014). Binding modes of phosphonic acid derivatives adsorbed on TiO₂ surfaces: Assignments of experimental IR and NMR spectra based on DFT calculations. Document Server@UHasselt. [Link]

  • Vittadini, A., et al. (2008). Different Reactivities of TiO₂ Polymorphs: Comparative DFT Calculations of Water and Formic Acid Adsorption at Anatase and Brookite TiO₂ Surfaces. The Journal of Physical Chemistry C, 112(33), 12782-12788. [Link]

Sources

Safety & Regulatory Compliance

Safety

Phosphonic acid, (m-bromophenyl)- proper disposal procedures

Part 1: Executive Safety & Logistical Assessment Senior Scientist Note: (3-Bromophenyl)phosphonic acid presents a dual-hazard profile often mishandled in standard laboratory workflows.[1] It is not merely an organic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Logistical Assessment

Senior Scientist Note: (3-Bromophenyl)phosphonic acid presents a dual-hazard profile often mishandled in standard laboratory workflows.[1] It is not merely an organic acid; it is a halogenated organophosphorus compound .[1]

Standard incineration protocols for organic acids may fail if the facility is not alerted to the phosphorus content (which forms corrosive phosphorus pentoxide,


, damaging incinerator brickwork) and bromine content (which generates hydrobromic acid gas).[2][1] Do not bulk this with standard non-halogenated organic solvents. 
Physicochemical & Hazard Summary
PropertyDataOperational Implication
CAS Number 7379-67-1Unique identifier for waste manifests.[1][3]
Physical State Solid (Off-white powder)Dust inhalation risk; requires N95/P100 during handling.[1]
Acidity (pKa) Low (Strongly Acidic)Corrosive (D002) .[1] Incompatible with bases and oxidizers.
Halogen Content Bromine (Br)Must be flagged as "Halogenated" to prevent incinerator corrosion.
Heteroatoms Phosphorus (P)Forms

upon combustion; requires scrubbers at disposal facility.[1]
RCRA Status Characteristic (D002)Not P-listed or U-listed, but regulated due to corrosivity.[2][1]

Part 2: Waste Stream Classification & Decision Matrix

Before disposing, you must categorize the waste state.[2][1][4][5][6][7][8] Use the following logic flow to determine the correct waste stream.

DisposalDecisionTree Start Waste Identification: (3-Bromophenyl)phosphonic acid State Physical State? Start->State Solid Pure Solid / Stock State->Solid Powder Liquid Reaction Mixture / Solution State->Liquid Dissolved PureSolid Stream A: Solid Hazardous Waste (Trace Halogen/Acid) Solid->PureSolid Original Container SolventType Solvent Type? Liquid->SolventType Contam Contaminants? Aq Aqueous SolventType->Aq Water Based Org Organic SolventType->Org DCM/EtOAc/Alc pHCheck Check pH Aq->pHCheck StreamC Stream C: Halogenated Organic Solvent Waste Org->StreamC MUST Segregate from Non-Halogenated StreamB Stream B: Aqueous Corrosive (Toxic - Do Not Drain) pHCheck->StreamB pH < 2 or > 2

Figure 1: Waste Stream Triage for Brominated Phosphonic Acids.[1] Note the strict prohibition of drain disposal for aqueous streams due to organophosphorus toxicity.[2][1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Stock Bottles & Weighing Papers)

Applicable for: Expired stock, contaminated gloves, weighing boats.[2][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal containers (acid will corrode metal).[1]

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[2][1]

  • Labeling:

    • Primary Identifier: "Solid Waste: (3-Bromophenyl)phosphonic acid"[1]

    • Hazard Checkboxes: [x] Corrosive [x] Toxic

    • Critical Note: Write "Contains Bromine and Phosphorus" clearly on the tag.

  • Sealing: Ensure the cap is lined with Teflon (PTFE) or polyethylene.[1] Tape the cap if transporting through public corridors.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, extraction layers, quenched reactions.[2][1]

  • The Halogen Rule: Because this molecule contains Bromine, the entire solvent mixture it is dissolved in must be classified as "Halogenated Solvent Waste" (even if the solvent is Ethanol or Ethyl Acetate).[1]

    • Reasoning: If you mix this with non-halogenated waste (like pure Acetone), the entire drum becomes "Halogenated" at the incineration plant, increasing disposal costs by 3-5x and complicating fuel blending.[2][1]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic, slowly add a 10% Sodium Bicarbonate (

      
      ) solution to raise pH to ~5-9.[2][1]
      
    • Warning: This will generate

      
       gas.[1] Perform in a fume hood and do not cap  until gas evolution ceases.
      
  • Collection: Pour into a dedicated "Halogenated Waste" carboy (HDPE or Glass).

  • Labeling:

    • Constituents: "Dichloromethane (or solvent used), (3-Bromophenyl)phosphonic acid <5%".[2][1]

    • Hazards: [x] Flammable (if solvent is) [x] Corrosive [x] Toxic.

Part 4: Emergency Spill Response (Bench Scale)

If a solid spill occurs (>1g), follow this neutralization workflow to prevent respiratory exposure and floor corrosion.

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile x2, N95) Contain 2. Containment (Cover with pads) Alert->Contain Neutralize 3. Neutralize (Add NaHCO3 or Lime) Contain->Neutralize Apply Powder Slowly Collect 4. Collect (Scoop to HazWaste) Neutralize->Collect Wait for Fizzing to Stop Clean 5. Decontaminate (Soap & Water Wash) Collect->Clean

Figure 2: Dry Spill Neutralization Workflow. Do not use water initially, as this spreads the acid.[2][1] Use dry base (Lime/Soda Ash) first.

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[2][1] If powder is airborne, use a respirator.[2][1]

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .[1]

    • Why? Using a weak base prevents violent splashing associated with strong bases like NaOH.[1]

  • Moisten: Spray lightly with water to activate the neutralization.[1] Wait for bubbling (

    
    ) to stop.[1]
    
  • Collect: Scoop the resulting sludge into a hazardous waste container labeled "Spill Debris: Neutralized Organic Acid."

Part 5: References & Authority

  • Sigma-Aldrich. (2025).[1][9][10][11] Safety Data Sheet: (3-Bromophenyl)phosphonic acid. [1]

  • Thermo Fisher Scientific. (2025).[1] Chemical Resistance of Plastics and Compatibility Guide.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • Cornell University EHS. Disposal of Halogenated vs. Non-Halogenated Solvents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonic acid, (m-bromophenyl)-
Reactant of Route 2
Phosphonic acid, (m-bromophenyl)-
© Copyright 2026 BenchChem. All Rights Reserved.